Product packaging for Yap-tead-IN-1(Cat. No.:)

Yap-tead-IN-1

Cat. No.: B12414834
M. Wt: 2019.9 g/mol
InChI Key: QRAZSFFSGBFSLJ-SBWHOZIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Yap-tead-IN-1 is a useful research compound. Its molecular formula is C93H144ClN23O21S2 and its molecular weight is 2019.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C93H144ClN23O21S2 B12414834 Yap-tead-IN-1

Properties

Molecular Formula

C93H144ClN23O21S2

Molecular Weight

2019.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C93H144ClN23O21S2/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100)/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-/m0/s1

InChI Key

QRAZSFFSGBFSLJ-SBWHOZIBSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C

Canonical SMILES

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C

Origin of Product

United States

Foundational & Exploratory

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Development of YAP-TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcriptional coactivator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors represent a critical node in the Hippo signaling pathway. Dysregulation of this pathway and the subsequent activation of the YAP-TEAD transcriptional complex are increasingly implicated in the development and progression of various cancers. This has spurred a significant effort in the discovery and development of novel therapeutic agents that can disrupt this interaction. While a specific inhibitor designated "Yap-tead-IN-1" is not prominently featured in publicly available scientific literature, this guide will delve into the core principles of YAP-TEAD inhibitor discovery and development, drawing upon preclinical and clinical data from pioneering molecules in this class.

The Hippo Signaling Pathway and the Rationale for Targeting YAP-TEAD

The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP, resulting in its cytoplasmic sequestration and degradation. However, when the Hippo pathway is inactivated, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[1] In many cancers, mutations in upstream Hippo pathway components lead to the constitutive activation of the YAP-TEAD complex, making it a compelling target for therapeutic intervention.

The discovery of small molecules that inhibit the YAP-TEAD interaction has been a significant challenge due to the large and relatively flat protein-protein interaction surface. However, the identification of a druggable lipid-binding pocket within the TEAD protein has provided a viable strategy for the development of potent and selective inhibitors.

Figure 1: The Hippo Signaling Pathway and the mechanism of YAP-TEAD inhibition.

Discovery and Preclinical Development of YAP-TEAD Inhibitors: The Case of K-975

The discovery of the potent and selective TEAD inhibitor, K-975, provides a compelling case study in the preclinical development of this class of drugs.

Quantitative Data for K-975
ParameterValueCell LineAssay Type
GI50 ~20 nmol/LNCI-H226 (human malignant pleural mesothelioma)Cell Proliferation Assay
Mechanism of Action

K-975 was identified through a high-throughput screening campaign using a CTGF-luciferase reporter assay system.[2] X-ray crystallography studies revealed that K-975 covalently binds to a conserved cysteine residue (Cys359 in TEAD1) located within the central palmitate-binding pocket of TEAD.[1][3] This covalent modification inhibits the S-palmitoylation of TEAD, a post-translational modification essential for its interaction with YAP and TAZ.[1][3] Consequently, K-975 disrupts the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target gene expression and potent anti-tumor effects in preclinical models of malignant pleural mesothelioma (MPM).[1][3]

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for YAP-TEAD Interaction:

This assay is used to quantitatively measure the binding affinity between YAP and TEAD and to assess the inhibitory activity of compounds like K-975.

  • Immobilization: Recombinant TEAD protein is immobilized on a sensor chip.

  • Binding: A solution containing a peptide corresponding to the TEAD-binding domain of YAP is flowed over the sensor surface, and the binding is measured in real-time.

  • Inhibition: To test for inhibition, the TEAD-coated sensor chip is pre-incubated with the test compound (e.g., K-975) before the YAP peptide is introduced. A reduction in the binding signal indicates that the compound is inhibiting the YAP-TEAD interaction.

Co-Immunoprecipitation (Co-IP) Assay for YAP-TEAD Interaction in Cells:

This technique is used to confirm the disruption of the YAP-TEAD interaction within a cellular context.

  • Cell Lysis: Cells (e.g., NCI-H226) are treated with the test compound or a vehicle control and then lysed to release cellular proteins.

  • Immunoprecipitation: An antibody specific to either YAP or TEAD is added to the cell lysate to bind to its target protein and any associated proteins.

  • Pull-down: Protein A/G beads are used to capture the antibody-protein complexes.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both YAP and TEAD to determine if they were interacting. A reduced amount of the co-immunoprecipitated protein in the compound-treated sample compared to the control indicates disruption of the interaction.

Clinical Development of YAP-TEAD Inhibitors: The Case of VT3989

VT3989 is a first-in-class, oral, potent, and selective inhibitor of TEAD palmitoylation that has advanced into clinical trials, demonstrating the therapeutic potential of this drug class.

Clinical Trial Data for VT3989 in Mesothelioma
ParameterValuePatient Population
Disease Control Rate 86%Patients with refractory mesothelioma treated at optimized dose levels
Safety Profile Generally well-tolerated with mainly low-grade adverse eventsPatients with advanced solid tumors
Mechanism of Action

Similar to K-975, VT3989 functions by inhibiting the autopalmitoylation of TEAD proteins. This prevents the conformational changes required for YAP/TAZ binding, thereby disrupting the downstream transcriptional activity of the complex.[4] Preclinical studies showed that VT3989 has selectivity for cancer cells with neurofibromatosis 2 (NF2) deficiency, a common genetic alteration in mesothelioma that leads to Hippo pathway inactivation.[5]

Experimental Protocols

TEAD Palmitoylation Assay (Acyl-PEGyl Exchange Gel-Shift - APEGS):

This assay is used to directly assess the ability of a compound to inhibit TEAD palmitoylation.

  • Cell Treatment: Cells are treated with the test compound (e.g., VT3989).

  • Lysis and Thiol Blocking: Cells are lysed, and free thiol groups on proteins are blocked.

  • Palmitate Cleavage: The thioester linkage of palmitate to cysteine residues is cleaved, exposing the thiol group.

  • PEGylation: A large PEG molecule is attached to the newly exposed thiol group.

  • Gel Electrophoresis and Western Blotting: The PEGylated proteins are separated by size using SDS-PAGE. The addition of the large PEG molecule causes a noticeable shift in the migration of the palmitoylated protein. A decrease in the shifted band in the compound-treated sample indicates inhibition of palmitoylation.

Mesothelioma Xenograft Model:

This in vivo model is crucial for evaluating the anti-tumor efficacy of YAP-TEAD inhibitors.

  • Cell Implantation: Human mesothelioma cells (e.g., NCI-H226) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the test compound (e.g., VT3989) or a vehicle control, typically via oral gavage.

  • Efficacy Evaluation: Tumor volume is measured regularly to assess the rate of tumor growth inhibition. At the end of the study, tumors can be excised for further analysis, such as target gene expression.

The Drug Discovery and Development Workflow

The journey from identifying a therapeutic target to a clinically approved drug is a long and complex process. The following diagram illustrates a generalized workflow for the discovery and development of a YAP-TEAD inhibitor.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Target_ID Target Identification (YAP-TEAD Interaction) HTS High-Throughput Screening (e.g., Reporter Assays, FP) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Improve Potency, Selectivity, PK) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Studies (Cell-based Assays, MOA) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Xenograft Models, Toxicology) In_Vitro->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND Phase_I Phase I Clinical Trial (Safety, Dosing) IND->Phase_I Phase_II Phase II Clinical Trial (Efficacy, Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Phase_III->NDA Approval Regulatory Approval NDA->Approval

Figure 2: A generalized workflow for the discovery and development of a YAP-TEAD inhibitor.

Conclusion

The targeting of the YAP-TEAD transcriptional complex represents a promising new frontier in cancer therapy. The successful preclinical development of inhibitors like K-975 and the encouraging clinical data from VT3989 validate the therapeutic potential of this approach. This technical guide provides a foundational understanding of the discovery and development process for this exciting new class of anti-cancer agents. As research continues, the refinement of existing inhibitors and the discovery of new chemical entities targeting the YAP-TEAD axis will undoubtedly pave the way for more effective and personalized cancer treatments.

References

Yap-tead-IN-1: A Technical Guide to a Potent Chemical Probe for TEAD Transcription Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. In the nucleus, YAP/TAZ interact with the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP and TEAD is therefore a key node for therapeutic intervention in cancers characterized by aberrant Hippo pathway signaling.

Yap-tead-IN-1 is a potent and selective peptide-based inhibitor of the YAP-TEAD protein-protein interaction. This 17-mer cyclic peptide was designed to mimic the binding interface of YAP with TEAD, thereby competitively disrupting their interaction and inhibiting TEAD-dependent transcription. This technical guide provides an in-depth overview of this compound as a chemical probe, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Parameter Value Assay Reference
IC50 (YAP-TEAD Interaction) 25 nMCell-free assay[1]
Binding Affinity (Kd) to TEAD1 15 nMNot Specified
Binding Affinity (Kd) of YAP (50-171) to TEAD1 40 nMNot Specified

Table 1: Biochemical Activity of this compound

Parameter Cell Line Value Assay Reference
EC50 MCF71.6 nMCell Viability[1]
Inhibition of TEAD-driven transcription H226Dose-dependentLuciferase Reporter Assay[1]
Inhibition of colony formation H226Dose-dependentColony Formation Assay[1]

Table 2: Cellular Activity of this compound

Signaling Pathway

The Hippo signaling pathway and the mechanism of action of this compound are depicted in the following diagram.

Caption: The Hippo Signaling Pathway and this compound Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.

cluster_workflow TR-FRET Assay Workflow start Start prep_reagents Prepare Reagents: - GST-TEAD (Donor) - His-YAP (Acceptor) - Anti-GST-Tb (Donor Ab) - Anti-His-d2 (Acceptor Ab) - this compound dilutions start->prep_reagents add_inhibitor Add this compound to 384-well plate prep_reagents->add_inhibitor add_proteins Add GST-TEAD and His-YAP mixture add_inhibitor->add_proteins incubate1 Incubate at RT add_proteins->incubate1 add_abs Add Anti-GST-Tb and Anti-His-d2 mixture incubate1->add_abs incubate2 Incubate at RT (in dark) add_abs->incubate2 read_plate Read plate on a TR-FRET compatible reader (Ex: 320 nm, Em: 620 nm & 665 nm) incubate2->read_plate analyze Analyze Data: Calculate 665/620 ratio and determine IC50 read_plate->analyze end End analyze->end

Caption: TR-FRET Experimental Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).

    • Dilute recombinant GST-tagged TEAD and His-tagged YAP to the desired concentrations in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a mixture of anti-GST-Terbium (donor) and anti-His-d2 (acceptor) antibodies in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of this compound dilutions or vehicle control to each well.

    • Add 5 µL of the GST-TEAD and His-YAP mixture to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the antibody mixture to each well.

    • Incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (d2).

    • Calculate the 665/620 nm emission ratio for each well.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based immunoassay provides a sensitive method for detecting the disruption of the YAP-TEAD interaction.

cluster_workflow AlphaLISA Assay Workflow start Start prep_reagents Prepare Reagents: - Biotinylated-YAP - GST-TEAD - Streptavidin Donor Beads - Anti-GST Acceptor Beads - this compound dilutions start->prep_reagents add_inhibitor Add this compound to 384-well plate prep_reagents->add_inhibitor add_proteins Add Biotinylated-YAP and GST-TEAD mixture add_inhibitor->add_proteins incubate1 Incubate at RT add_proteins->incubate1 add_beads Add Streptavidin Donor and Anti-GST Acceptor beads incubate1->add_beads incubate2 Incubate at RT (in dark) add_beads->incubate2 read_plate Read plate on an Alpha-enabled plate reader incubate2->read_plate analyze Analyze Data: Determine IC50 read_plate->analyze end End analyze->end cluster_workflow Luciferase Reporter Assay Workflow start Start seed_cells Seed cells (e.g., HEK293T) in 96-well plate start->seed_cells transfect Transfect with: - TEAD-responsive luciferase reporter - Renilla luciferase (control) - YAP expression vector seed_cells->transfect incubate1 Incubate for 24 hours transfect->incubate1 add_inhibitor Treat cells with this compound dilutions incubate1->add_inhibitor incubate2 Incubate for 24 hours add_inhibitor->incubate2 lyse_cells Lyse cells incubate2->lyse_cells measure_luc Measure Firefly and Renilla luciferase activity lyse_cells->measure_luc analyze Analyze Data: Normalize Firefly to Renilla and determine EC50 measure_luc->analyze end End analyze->end cluster_workflow GST Pull-Down Assay Workflow start Start prep_lysate Prepare cell lysate containing His-YAP start->prep_lysate bind_gst_tead Incubate GST-TEAD with Glutathione-Sepharose beads start->bind_gst_tead add_lysate Incubate beads with cell lysate and this compound prep_lysate->add_lysate wash1 Wash beads bind_gst_tead->wash1 wash1->add_lysate wash2 Wash beads add_lysate->wash2 elute Elute proteins from beads wash2->elute sds_page Run SDS-PAGE and Western Blot elute->sds_page detect Detect His-YAP with anti-His antibody sds_page->detect end End detect->end

References

The Disruptor's Guide: A Technical Whitepaper on the Basic Research Applications of Yap-tead-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the utilization of Yap-tead-IN-1, a potent peptide-based inhibitor of the YAP-TEAD protein-protein interaction, in basic research. Its primary application lies in the interrogation of the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size, which is frequently dysregulated in various forms of cancer.

Core Concepts: The Hippo Pathway and YAP-TEAD Interaction

The Hippo signaling pathway is a complex kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ. In its "on" state, the Hippo pathway phosphorylates YAP/TAZ, leading to their cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4). This interaction is the critical nexus for activating a transcriptional program that promotes cell proliferation and inhibits apoptosis.[1][2][3] Dysregulation of this pathway, leading to constitutive YAP/TAZ-TEAD activity, is a key driver in the development and progression of numerous cancers.[1][4]

This compound is a 17-mer peptide designed to competitively inhibit the binding of YAP to TEAD, thereby preventing the transcription of downstream target genes.[5] Its high potency and specificity make it a valuable tool for dissecting the roles of the YAP-TEAD axis in various biological processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant small molecule inhibitors of the YAP-TEAD interaction. This data is essential for experimental design and interpretation.

Inhibitor Target IC50 Binding Affinity (Kd) Assay Type Reference
This compound YAP-TEAD Interaction25 nM15 nM (for TEAD1)In vitro binding assay[5]
CPD3.1YAP-TEAD Interaction40 µM (TEAD1), 33 µM (TEAD2), 44 µM (TEAD3), 36 µM (TEAD4)Not ReportedCell-based reporter assay[1][2]
MYF-03-69TEAD (covalent)45 nMNot ReportedCell-based reporter assay[6]
IAG933YAP-TEAD InteractionNot ReportedNot ReportedIn vivo tumor regression[7][8][9]
Cell Line Inhibitor Effect Concentration Assay Type Reference
NCI-H226MYF-03-69Downregulation of CTGF, CYR61Not SpecifiedqRT-PCR[6]
MDA-MB-231MGH-CP12Inhibition of Cyr61, CTGF, ANKRD1 expressionNot SpecifiedqPCR[10]
Huh7MGH-CP143% inhibition of tumor growth50 mg/kg (daily)In vivo xenograft[4]
H1299CelastrolDose-dependent inhibition of cell proliferation0.25 - 5 µMCell counting[11]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and similar inhibitors to investigate the YAP-TEAD signaling axis.

TEAD-Responsive Luciferase Reporter Assay

This assay is a robust method to quantify the transcriptional activity of the YAP-TEAD complex in a cellular context.

Materials:

  • HEK293T or other suitable cell line

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)[10]

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • This compound or other inhibitor

  • 24-well cell culture plates

  • Luminometer

Protocol:

  • Seed cells in a 24-well plate and grow overnight to ~70-80% confluency.

  • Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • 24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate the cells for an additional 24-48 hours.

  • Wash the cells twice with PBS.

  • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay kit.

  • Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[12][13]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

Co-IP is a standard technique to verify the physical interaction between YAP and TEAD and to assess the disruptive effect of inhibitors like this compound.

Materials:

  • Cell line of interest (e.g., HEK293T, NCI-H226)

  • This compound or other inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against YAP or TEAD for immunoprecipitation (IP)

  • Antibody against the corresponding binding partner for western blotting (WB)

  • Protein A/G agarose beads

  • SDS-PAGE gels and western blotting apparatus

Protocol:

  • Culture cells to ~90% confluency and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with Protein A/G agarose beads.

  • Incubate the pre-cleared lysates with the primary antibody for IP (e.g., anti-YAP) overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the primary antibody against the co-immunoprecipitated protein (e.g., anti-TEAD).

  • Visualize the protein bands using an appropriate secondary antibody and detection reagent. A decrease in the co-immunoprecipitated protein in the inhibitor-treated sample indicates disruption of the YAP-TEAD interaction.[1][6][14]

Cell Proliferation Assay (e.g., MTT or EdU Assay)

This assay measures the effect of this compound on the growth of cancer cells that are dependent on YAP-TEAD signaling.

Materials:

  • Cancer cell line with known YAP-TEAD dependency

  • This compound

  • 96-well cell culture plates

  • MTT reagent or EdU proliferation assay kit

  • Plate reader

Protocol (MTT Assay):

  • Seed cells in a 96-well plate at a low density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control to determine the dose-response effect of the inhibitor.[11]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow for studying this compound.

Hippo_Signaling_Pathway Hippo Signaling Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues MST1_2 MST1/2 Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 activates MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 pYAP_TAZ p-YAP/TAZ YAP_TAZ->pYAP_TAZ YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates Degradation Proteasomal Degradation pYAP_TAZ->Degradation TEAD TEAD1-4 YAP_TAZ_n->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Yap_tead_IN_1 This compound Yap_tead_IN_1->TEAD inhibits binding Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound cluster_cell_culture Cell Culture & Treatment cluster_assays Functional & Mechanistic Assays cluster_data Data Analysis & Interpretation Start Select Cancer Cell Line (YAP-TEAD Dependent) Treatment Treat cells with This compound (dose-response) Start->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, EdU) Treatment->Proliferation_Assay Reporter_Assay TEAD Luciferase Reporter Assay Treatment->Reporter_Assay CoIP Co-Immunoprecipitation (YAP-TEAD) Treatment->CoIP qRT_PCR qRT-PCR for Target Genes (CTGF, CYR61) Treatment->qRT_PCR Data_Analysis Analyze dose-response curves, reporter activity, protein interaction, and gene expression levels Proliferation_Assay->Data_Analysis Reporter_Assay->Data_Analysis CoIP->Data_Analysis qRT_PCR->Data_Analysis Conclusion Conclude on the efficacy and mechanism of this compound Data_Analysis->Conclusion

Caption: A typical experimental workflow for characterizing this compound.

References

An In-depth Technical Guide to the YAP-TEAD-IN-1 Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the binding site for YAP-TEAD-IN-1, a potent inhibitor of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction. This interaction is a critical downstream node of the Hippo signaling pathway and a high-value target for therapeutic intervention in various cancers.

Introduction: The Hippo Pathway and the YAP-TEAD Nexus

The Hippo signaling pathway is an evolutionarily conserved signaling cascade that plays a fundamental role in regulating organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is frequently implicated in cancer development.[1][3] The pathway's core consists of a kinase cascade including MST1/2 and LATS1/2.[2] When the Hippo pathway is active (or "ON"), this kinase cascade phosphorylates the transcriptional co-activator YAP.[4] Phosphorylated YAP is sequestered in the cytoplasm, often by binding to 14-3-3 proteins, and is subsequently targeted for degradation.[4]

Conversely, when the Hippo pathway is inactive ("OFF"), unphosphorylated YAP translocates to the nucleus.[1] In the nucleus, YAP, which lacks a DNA-binding domain, partners with transcription factors to exert its function.[5][6] The primary and most critical partners for YAP's oncogenic activity are the TEAD family of transcription factors (TEAD1-4).[5][7] The formation of the YAP-TEAD complex drives the transcription of a host of genes that promote cell proliferation, and survival, and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic protein 61 (Cyr61).[4][8] Given its central role in driving tumor growth, the disruption of the YAP-TEAD protein-protein interaction (PPI) has become a major focus for cancer drug discovery.[9][10]

The Structural Basis of the YAP-TEAD Interaction

The molecular understanding of the YAP-TEAD interface is largely informed by the crystal structure of the human YAP-TEAD1 complex (PDB: 3KYS).[11][12] The structure reveals that the TEAD-binding domain of YAP is an extended peptide that wraps around the globular surface of TEAD's C-terminal YAP-binding domain.[11][12][13] The interaction is extensive and occurs across three distinct, highly conserved interfaces:[10][11][13]

  • Interface 1: An antiparallel β-sheet is formed between the β-strand of YAP (residues 52-58) and a β-strand of TEAD. This interface is characterized by intermolecular hydrogen bonds.[8][13]

  • Interface 2: An α-helix in YAP (residues 61-73) nestles into a hydrophobic groove on the surface of TEAD. This interaction is mediated by key hydrophobic residues within a conserved LxxLF motif in YAP.[11][14]

  • Interface 3: A twisted-coil or Ω-loop region of YAP (residues 86-100) inserts key side chains into a deep and well-defined hydrophobic pocket on TEAD.[11][13] Structural and mutational analyses have confirmed that this interface is the most critical for the stability of the YAP-TEAD complex.[10][11][12]

This deep hydrophobic pocket at Interface 3 is the primary binding site for this compound and many other small molecule and peptide inhibitors.

This compound: A Potent Peptide Inhibitor

This compound is a 17-mer synthetic peptide designed as a potent and competitive inhibitor of the YAP-TEAD interaction.[15] By mimicking the binding motif of YAP, it occupies the binding site on TEAD, thereby preventing the recruitment of endogenous YAP and halting the subsequent transcriptional program.

Mechanism of Action: this compound acts as a competitive inhibitor. It directly binds to the YAP-binding domain of TEAD proteins. Its high affinity for this site physically occludes the binding of the native YAP co-activator. This disruption of the YAP-TEAD complex prevents the transcription of downstream target genes that are essential for rapid cell proliferation and survival.

Quantitative Data on YAP-TEAD Inhibitors

The development of YAP-TEAD inhibitors is an active area of research. The binding affinities and inhibitory concentrations of these compounds are key metrics for their evaluation. The table below summarizes quantitative data for this compound and other notable inhibitors targeting this interface.

CompoundTypeTargetAssayValueReference
This compound 17-mer PeptideTEAD1Binding Affinity (Kd)15 nM[15]
This compound 17-mer PeptideYAP-TEAD InteractionInhibition (IC50)25 nM[15]
YAP (50-171) Endogenous LigandTEAD1Binding Affinity (Kd)40 nM[15]
CPD3.1 Small MoleculeYAP-TEAD1 InteractionInhibition (IC50)40 µM[16]
CPD3.1 Small MoleculeYAP-TEAD2 InteractionInhibition (IC50)33 µM[16]
CPD3.1 Small MoleculeYAP-TEAD3 InteractionInhibition (IC50)44 µM[16]
CPD3.1 Small MoleculeYAP-TEAD4 InteractionInhibition (IC50)36 µM[16]
mCMY020 Small MoleculeTEAD-LUC ReporterInhibition (IC50)162.1 nM[17]
BY03 Small MoleculeTEAD1Binding Affinity (KD)9.4 μM[10]
BY03 Small MoleculeLuciferase ReporterInhibition (IC50)1.5 µM[10]

Visualizing the YAP-TEAD Signaling Axis and Inhibition

The following diagrams illustrate the core signaling pathway and a general workflow for inhibitor discovery.

Caption: The Hippo Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_screening Screening & Identification cluster_validation Biochemical & Cellular Validation cluster_preclinical Preclinical Evaluation HTS High-Throughput Screen (e.g., Fluorescence Polarization) Hit_Compounds Primary Hit Compounds HTS->Hit_Compounds Binding_Assay Direct Binding Assay (e.g., ITC, STD-NMR) Hit_Compounds->Binding_Assay Co_IP Co-Immunoprecipitation (Disruption of YAP-TEAD) Binding_Assay->Co_IP Luciferase_Assay TEAD Reporter Assay (Functional Inhibition) Co_IP->Luciferase_Assay Lead_Candidate Lead Candidate (e.g., this compound) Luciferase_Assay->Lead_Candidate Target_Gene_Exp Target Gene Expression (RT-qPCR for CTGF, etc.) Lead_Candidate->Target_Gene_Exp Cell_Viability Cancer Cell Viability Assays Target_Gene_Exp->Cell_Viability In_Vivo In Vivo Xenograft Models Cell_Viability->In_Vivo

Caption: Workflow for YAP-TEAD Inhibitor Discovery and Validation.

Key Experimental Protocols

The characterization of the this compound binding site and its inhibitory function relies on a suite of biochemical and cell-based assays. Detailed below are the methodologies for three cornerstone experiments.

This protocol is used to qualitatively assess whether an inhibitor can disrupt the interaction between YAP and TEAD within a cellular context.

  • Cell Culture and Treatment: Culture cells known to have high YAP-TEAD activity (e.g., NF2-deficient mesothelioma cells or HEK293T cells overexpressing tagged YAP and TEAD) to ~80-90% confluency. Treat the cells with the inhibitor (e.g., this compound) at various concentrations for a predetermined time (e.g., 4-24 hours). Include a vehicle-only (e.g., DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation: Pre-clear the lysate by incubating with protein A/G beads for 1 hour. Following centrifugation, incubate a portion of the supernatant with an antibody against one of the binding partners (e.g., anti-TEAD antibody) overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody is crucial.

  • Complex Capture: Add fresh protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the other binding partner (e.g., anti-YAP antibody). A decrease in the co-precipitated protein in inhibitor-treated samples compared to the control indicates disruption of the interaction.[16][17]

This cell-based functional assay measures the transcriptional activity of the YAP-TEAD complex.

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293A) in a multi-well plate (e.g., 96-well). Co-transfect the cells with two plasmids: one containing a luciferase reporter gene downstream of multiple TEAD-binding sites (e.g., 8xGTIIC-luciferase) and a second plasmid expressing Renilla luciferase for normalization. Plasmids expressing YAP and TEAD can also be co-transfected to boost the signal.

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the inhibitor at a range of concentrations in serial dilution. Include a vehicle-only control.

  • Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24 hours).

  • Cell Lysis and Luminescence Measurement: Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit. Measure the firefly luciferase activity and then the Renilla luciferase activity in each well using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Plot the normalized activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to reduce TEAD transcriptional activity by 50%.[16][18]

FP is a biophysical technique used in a high-throughput format to screen for molecules that disrupt the binding of a fluorescently labeled peptide to a larger protein.

  • Reagents and Preparation:

    • Protein: Purified recombinant TEAD protein (YAP-binding domain).

    • Fluorescent Probe: A synthetic peptide derived from the YAP binding motif (e.g., residues from Interface 3) labeled with a fluorophore (e.g., FITC).

    • Assay Buffer: A buffer optimized for protein stability and binding (e.g., PBS with 0.01% Triton X-100).

  • Assay Principle: When the small, fluorescently labeled YAP peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger TEAD protein, its tumbling is restricted, and the fluorescence polarization signal increases significantly.

  • Procedure:

    • Dispense the TEAD protein and the fluorescent YAP peptide probe into the wells of a low-volume, black microplate (e.g., 384- or 1536-well).

    • Add test compounds from a chemical library to the wells.

    • Incubate the plate at room temperature for a set time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

  • Data Interpretation: Compounds that disrupt the YAP-TEAD interaction will displace the fluorescent probe from the TEAD protein, causing a decrease in the polarization signal. A significant drop in polarization identifies a "hit" compound. The potency of hit compounds can be determined by performing dose-response experiments to calculate an IC50 value.[17]

References

Unraveling the Therapeutic Potential of Yap-Tead-IN-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploratory analysis of Yap-tead-IN-1, a potent peptide inhibitor of the YAP-TEAD protein-protein interaction. The dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP) and its binding to TEA domain (TEAD) transcription factors, is a critical driver in the development and progression of various cancers. This document outlines the core mechanism of this compound, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a competitive inhibitor that directly targets the interaction between YAP and TEAD proteins.[1][2] This interaction is a crucial downstream event in the Hippo signaling pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[3][4][5] By disrupting the YAP-TEAD complex, this compound effectively blocks this transcriptional program, thereby inhibiting cancer cell growth and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant YAP-TEAD inhibitors.

InhibitorTargetIC50Binding Affinity (Kd)Reference
This compoundYAP-TEAD Interaction25 nM15 nM (to TEAD1), 40 nM (to YAP)[1][2]
CPD3.1YAP-TEAD Interaction48 µMNot Reported[4]
MYF-03-69YAP-TEAD Interaction56 nMNot Reported[6]
MGH-CP1TEAD Autopalmitoylation1.68 µM (Reporter Assay)Not Reported[7]
InhibitorCell LineAssayEffectIC50Reference
CPD3.1HeLaTEAD-dependent reporterInhibition~40 µM (TEAD1)[4]
MYF-03-69NCI-H226TEAD reporterInhibition45 nM[6]
CelastrolH1299Cell ViabilityDecreaseNot specified[1]
VT107NCI-H2052, NCI-H226Cell ViabilityDecrease18 nM (H2052), 32 nM (H226)[8]

Signaling Pathway and Inhibitory Mechanism

The diagram below illustrates the Hippo signaling pathway and the point of intervention for this compound.

cluster_0 Hippo Pathway (Active) cluster_1 Hippo Pathway (Inactive) MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_p p-YAP (Cytoplasmic Sequestration & Degradation) LATS1_2->YAP_p Phosphorylates YAP YAP YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD TEAD TEAD TEAD->YAP_TEAD Target_Genes Target Gene Expression (CTGF, CYR61, etc.) YAP_TEAD->Target_Genes Activates Proliferation Cell Proliferation, Survival Target_Genes->Proliferation Yap_tead_IN_1 This compound Yap_tead_IN_1->YAP_TEAD Inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments to analyze the effects of this compound are provided below. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Luciferase Reporter Assay for YAP-TEAD Transcriptional Activity

This assay quantifies the transcriptional activity of the YAP-TEAD complex. A reporter construct containing TEAD-binding sites upstream of a luciferase gene is introduced into cells. Inhibition of the YAP-TEAD interaction by this compound results in decreased luciferase expression.[9][10][11]

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293T, NCI-H226) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-lux) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

A Seed Cells B Transfect with Luciferase Reporters A->B C Treat with This compound B->C D Incubate C->D E Lyse Cells & Measure Luciferase Activity D->E F Data Analysis E->F

Caption: Workflow for a YAP-TEAD luciferase reporter assay.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

Co-IP is used to verify the direct interaction between YAP and TEAD and to demonstrate the disruptive effect of this compound on this complex.[12][13][14]

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to either YAP or TEAD overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both YAP and TEAD.

A Cell Lysis B Pre-clearing with Beads A->B C Immunoprecipitation with anti-YAP or anti-TEAD Ab B->C D Capture with Protein A/G Beads C->D E Wash D->E F Elute E->F G Western Blot Analysis F->G

Caption: Workflow for a Co-Immunoprecipitation experiment.

Western Blotting for Downstream Target Proteins

Western blotting is used to measure the protein levels of YAP, TEAD, and their downstream targets like CTGF and CYR61 to confirm the functional consequences of this compound treatment.[2][15][16]

Methodology:

  • Sample Preparation: Treat cells with this compound, lyse them in RIPA buffer, and determine protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for YAP, TEAD, CTGF, CYR61, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.[1][8]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Measurement: Add a viability reagent (e.g., MTT, MTS, or a reagent from a CellTiter-Glo® kit) to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant Hippo pathway signaling. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate its efficacy and mechanism of action. The detailed experimental workflows and visualization of the signaling pathway offer a clear framework for designing and executing robust preclinical studies to evaluate the full therapeutic potential of targeting the YAP-TEAD interaction.

References

Methodological & Application

Application Notes and Protocols for Yap-tead-IN-1 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. In their active state, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP and TEAD is therefore a key therapeutic target for cancers with a dysregulated Hippo pathway.

Yap-tead-IN-1 is a potent and competitive peptide inhibitor of the YAP-TEAD interaction.[1][2] This 17-mer peptide has been shown to disrupt the formation of the YAP-TEAD transcriptional complex, making it a valuable tool for studying the biological functions of this interaction and for the development of novel anticancer therapeutics. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound functions by competitively binding to TEAD transcription factors, thereby preventing their interaction with YAP. This inhibition blocks the transcriptional activation of YAP/TEAD target genes, leading to a reduction in cell proliferation and survival in cancer cells dependent on this signaling axis. The inhibitory activity of this compound is characterized by a low nanomolar IC50 value, indicating its high potency.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its biochemical and cellular activity.

ParameterValueReference
IC50 (YAP-TEAD Interaction) 25 nM[1][2]
Binding Affinity (Kd for TEAD1) 15 nM[1][2]
Binding Affinity (Kd for YAP 50-171) 40 nM[1][2]

Signaling Pathway Diagram

The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound.

Yap_Tead_Signaling_Pathway cluster_upstream Upstream Signals (e.g., Cell-Cell Contact, Mechanical Cues) cluster_hippo_core Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals MST1_2 MST1/2 Upstream Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_p p-YAP Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_p->Degradation YAP_n YAP YAP->YAP_n translocates YAP_TEAD YAP-TEAD Complex YAP_n->YAP_TEAD TEAD TEAD TEAD->YAP_TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Yap_tead_IN_1 This compound Yap_tead_IN_1->TEAD inhibits

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for evaluating the in vitro activity of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start Start: Hypothesis This compound inhibits YAP-TEAD interaction gst_pulldown GST Pull-Down Assay (Direct Binding) start->gst_pulldown luciferase TEAD-Luciferase Reporter Assay (Transcriptional Activity) start->luciferase data_analysis Data Analysis & Interpretation gst_pulldown->data_analysis cetsa Cellular Thermal Shift Assay (Target Engagement) cetsa->data_analysis luciferase->data_analysis co_ip Co-Immunoprecipitation (Endogenous Interaction) co_ip->data_analysis viability Cell Viability Assay (Functional Outcome) viability->data_analysis conclusion Conclusion: Characterization of This compound Activity data_analysis->conclusion

Caption: General experimental workflow for in vitro characterization of this compound.

Experimental Protocols

TEAD-Responsive Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of the YAP-TEAD complex.

Materials:

  • HEK293T cells (or other suitable cell line with low endogenous Hippo signaling)

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid (100 ng/well) and the Renilla luciferase plasmid (10 ng/well) using Lipofectamine 2000 according to the manufacturer's protocol.

  • Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100, 500 nM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

GST Pull-Down Assay

This assay directly assesses the ability of this compound to disrupt the interaction between purified GST-TEAD and YAP.

Materials:

  • Purified GST-tagged TEAD protein

  • Purified His-tagged YAP protein (containing the TEAD-binding domain)

  • Glutathione-Sepharose beads

  • Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)

  • Wash buffer (same as pull-down buffer)

  • Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)

  • This compound

  • SDS-PAGE gels and Western blot reagents

  • Anti-His tag antibody and anti-GST tag antibody

Protocol:

  • Bead Preparation: Wash Glutathione-Sepharose beads with pull-down buffer.

  • Protein Binding: Incubate the purified GST-TEAD protein with the washed beads for 1 hour at 4°C with gentle rotation to immobilize the protein.

  • Washing: Wash the beads three times with wash buffer to remove unbound GST-TEAD.

  • Inhibitor and Prey Incubation: Add the purified His-YAP protein and various concentrations of this compound to the beads. Include a no-inhibitor control. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins by adding elution buffer and incubating for 10 minutes at room temperature.

  • Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies to detect YAP and TEAD, respectively. A decrease in the amount of pulled-down His-YAP in the presence of this compound indicates inhibition of the interaction.

Co-Immunoprecipitation (Co-IP)

This assay is used to confirm the disruption of the endogenous YAP-TEAD interaction in a cellular context.

Materials:

  • Cancer cell line with high YAP-TEAD activity (e.g., NCI-H226)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-YAP antibody or anti-TEAD antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

  • Anti-YAP and anti-TEAD antibodies for detection

Protocol:

  • Cell Treatment: Culture NCI-H226 cells to 80-90% confluency and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-YAP or anti-TEAD antibody overnight at 4°C. Then, add Protein A/G magnetic beads and incubate for another 2-4 hours.

  • Washing: Wash the beads extensively with wash buffer.

  • Elution: Elute the immunoprecipitated protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and perform Western blotting with antibodies against YAP and TEAD. A reduction in the co-immunoprecipitated protein in the presence of this compound indicates disruption of the endogenous interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of this compound to its target (TEAD) in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • PBS and lysis buffer

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-TEAD antibody

Protocol:

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-TEAD antibody.

  • Data Analysis: Quantify the band intensities. The binding of this compound to TEAD will stabilize the protein, leading to a higher amount of soluble TEAD at elevated temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.

References

Application Notes and Protocols for Cell-Based Assays with Yap-tead-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yap-tead-IN-1 is a potent and competitive peptide inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway. The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers. This compound serves as a valuable tool for investigating the therapeutic potential of targeting YAP-TEAD signaling. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity and effects on cancer cells.

Mechanism of Action

The Hippo signaling cascade culminates in the phosphorylation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the pathway is active, phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. In the "Hippo-off" state, characteristic of many cancers, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD (transcriptional enhanced associate domain) transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis. This compound is a 17-mer peptide that competitively binds to TEAD, thereby preventing its interaction with YAP and inhibiting downstream gene transcription.

Data Presentation

ParameterValueReference
IC50 (YAP-TEAD Interaction) 25 nM[1][2]
Kd (Binding Affinity to TEAD1) 15 nM[1][2]
Kd (YAP (50-171) to TEAD1) 40 nM[1][2]

Signaling Pathway Diagram

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical Cues->LATS1_2 inhibits MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates pYAP pYAP YAP_nuc YAP YAP->YAP_nuc translocates when unphosphorylated Degradation 14-3-3 Binding & Degradation pYAP->Degradation TEAD TEAD YAP_nuc->TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Yap_tead_IN_1 This compound Yap_tead_IN_1->TEAD inhibits Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP-TEAD complex. A reporter construct containing multiple TEAD binding sites upstream of a luciferase gene is introduced into cells. Inhibition of the YAP-TEAD interaction by this compound will result in a decrease in luciferase expression.

Materials:

  • Human cancer cell line with active Hippo signaling (e.g., NCI-H226, A375)

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Control plasmid for normalization (e.g., Renilla luciferase plasmid)

  • Transfection reagent

  • Complete cell culture medium

  • This compound

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 104 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: After 24 hours of transfection, replace the medium with fresh complete medium.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on cell proliferation and viability. MTS is a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., NCI-H226, A375)

  • Complete cell culture medium

  • This compound

  • MTS reagent

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the cells. Include a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control.

Co-Immunoprecipitation (Co-IP) of Endogenous YAP and TEAD

This protocol is used to verify that this compound disrupts the interaction between YAP and TEAD proteins within the cell.

Materials:

  • Human cancer cell line

  • This compound

  • Cold PBS

  • Co-IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against YAP or TEAD for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibodies against YAP and TEAD for Western blotting

  • SDS-PAGE and Western blotting reagents and equipment

Protocol:

  • Cell Treatment and Lysis: Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time. Wash cells with cold PBS and lyse with Co-IP lysis buffer.

  • Pre-clearing: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with protein A/G magnetic beads to pre-clear non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-YAP) overnight at 4°C with gentle rotation.

  • Bead Binding: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.

Experimental Workflow Diagram

Experimental_Workflow cluster_reporter_assay TEAD Reporter Assay cluster_viability_assay Cell Viability Assay cluster_co_ip Co-Immunoprecipitation A1 Seed Cells (96-well plate) A2 Transfect with Luciferase Plasmids A1->A2 A3 Treat with This compound A2->A3 A4 Incubate (24-48h) A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Analyze Data (IC50) A5->A6 B1 Seed Cells (96-well plate) B2 Treat with This compound B1->B2 B3 Incubate (72h) B2->B3 B4 Add MTS Reagent B3->B4 B5 Measure Absorbance B4->B5 B6 Analyze Data (GI50) B5->B6 C1 Treat Cells with This compound C2 Cell Lysis C1->C2 C3 Immunoprecipitate (e.g., anti-YAP) C2->C3 C4 Western Blot for YAP and TEAD C3->C4 C5 Analyze Protein Interaction C4->C5

Caption: Workflow for key cell-based assays with this compound.

References

Application Notes and Protocols for Yap-tead-IN-1 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yap-tead-IN-1 is a potent, 17-mer cyclic peptide inhibitor of the YAP-TEAD protein-protein interaction (PPI).[1][2][3] Dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP) and its interaction with TEA domain (TEAD) transcription factors, is a key driver in the development and progression of various cancers.[4][5][6] The formation of the YAP-TEAD complex is a critical event that mediates the oncogenic functions of YAP.[7][8][9] By disrupting this interaction, this compound offers a promising therapeutic strategy for cancers with a dependency on YAP-TEAD signaling.[2]

These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models of cancer, including its mechanism of action, formulation, and detailed protocols for in vivo studies.

Mechanism of Action

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis through the control of cell proliferation and apoptosis.[6] When the Hippo pathway is active, it phosphorylates YAP, leading to its cytoplasmic retention and degradation. In many cancers, the Hippo pathway is inactivated, allowing unphosphorylated YAP to translocate to the nucleus.[10] In the nucleus, YAP binds to TEAD transcription factors to drive the expression of genes that promote cell proliferation, migration, and inhibit apoptosis.[4][10]

This compound is a competitive inhibitor that directly binds to TEAD, preventing its interaction with YAP.[1][2][3] This disruption of the YAP-TEAD complex leads to the suppression of TEAD-dependent gene transcription and subsequent inhibition of tumor growth.

Hippo_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Upstream_Signals Upstream Signals (Cell-cell contact, Mechanical stress) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream_Signals->Hippo_Kinase_Cascade pYAP Phosphorylated YAP (pYAP) (Inactive) Hippo_Kinase_Cascade->pYAP Phosphorylates YAP YAP (Active) Hippo_Kinase_Cascade->YAP Inhibits Nuclear Translocation YAP_Degradation YAP Degradation pYAP->YAP_Degradation TEAD TEAD YAP->TEAD Binds Target_Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Target_Gene_Expression Activates Yap_tead_IN_1 This compound Yap_tead_IN_1->TEAD Inhibits Binding

Caption: Simplified Hippo Signaling Pathway and the Mechanism of this compound.

Quantitative Data

While specific in vivo efficacy data for this compound is not yet published, the following table summarizes its in vitro potency. This data is crucial for guiding dose selection in initial in vivo studies.

ParameterValueReference
IC50 (YAP-TEAD Interaction) 25 nM[1][3]
Binding Affinity (Kd) to TEAD1 15 nM[2]

Experimental Protocols

The following protocols are generalized for the use of a peptide-based YAP-TEAD inhibitor in a subcutaneous xenograft mouse model. It is critical to note that specific parameters such as animal strain, cell line, and especially the dosage and administration schedule of this compound, should be optimized for each specific experimental setting.

Formulation of this compound for In Vivo Administration

A recommended formulation for preparing this compound for in vivo use is provided below.[3] It is advisable to prepare the formulation fresh for each administration.

Materials:

  • This compound peptide

  • Sterile water for injection

  • PEG 300

  • Tween 80

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Protocol:

  • Prepare a stock solution of this compound in sterile water (e.g., 40 mg/mL). Ensure it is fully dissolved.

  • In a sterile tube, for a 1 mL final volume, add 400 µL of PEG 300.

  • To the PEG 300, add 50 µL of the 40 mg/mL this compound stock solution. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile water to bring the final volume to 1 mL. Mix gently but thoroughly.

  • The final concentration of this compound in this example formulation would be 2 mg/mL. Adjust volumes accordingly to achieve the desired final concentration.

Subcutaneous Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice, a common model for evaluating anti-cancer therapeutics.

Materials:

  • Cancer cell line with known YAP-TEAD dependency

  • Immunocompromised mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)

  • Sterile PBS

  • Matrigel (optional, can enhance tumor take rate)

  • Trypsin-EDTA

  • Cell culture medium

  • Hemocytometer or automated cell counter

  • Sterile syringes (1 mL) and needles (27G)

  • Calipers

Protocol:

  • Culture the selected cancer cell line under standard conditions.

  • Harvest the cells by trypsinization, wash with PBS, and perform a cell count.

  • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Xenograft_Workflow Cell_Culture Cancer Cell Culture Cell_Harvest Harvest and Count Cells Cell_Culture->Cell_Harvest Cell_Suspension Prepare Cell Suspension (PBS +/- Matrigel) Cell_Harvest->Cell_Suspension Injection Subcutaneous Injection into Mice Cell_Suspension->Injection Tumor_Growth Monitor Tumor Growth Injection->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization

Caption: Experimental Workflow for a Subcutaneous Xenograft Model.
In Vivo Efficacy Study

This protocol describes a typical efficacy study to evaluate the anti-tumor activity of this compound.

Materials:

  • Tumor-bearing mice (from Protocol 2)

  • Formulated this compound (from Protocol 1)

  • Vehicle control (formulation without the peptide)

  • Calipers

  • Animal balance

Protocol:

  • Begin treatment when tumors have reached the predetermined size.

  • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection). The dosage and schedule will need to be determined empirically. A starting point could be a dose range informed by other in vivo peptide studies (e.g., 1-20 mg/kg) administered daily or on alternate days.

  • Administer the vehicle control to the control group using the same volume and schedule.

  • Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • At the end of the study (based on tumor size in the control group reaching a humane endpoint or a predetermined time point), euthanize the mice.

  • Excise the tumors and measure their final weight.

  • Tumors can be processed for further analysis, such as histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting to confirm target engagement (e.g., downregulation of YAP-TEAD target genes).

Safety and Toxicity Considerations

As with any therapeutic agent, potential toxicity should be monitored. While specific toxicity data for this compound is not available, studies with other YAP-TEAD inhibitors have noted potential for renal toxicity.[11] Therefore, it is recommended to monitor for signs of toxicity in animal models, which can include:

  • Body weight loss

  • Changes in behavior or appearance (e.g., lethargy, ruffled fur)

  • At the end of the study, consider collecting blood for serum chemistry analysis and major organs for histological examination.

Conclusion

This compound is a valuable research tool for investigating the role of the YAP-TEAD interaction in cancer. The protocols and information provided herein offer a framework for designing and conducting in vivo studies to evaluate its therapeutic potential. Researchers are strongly encouraged to perform pilot studies to determine the optimal dose, schedule, and administration route for their specific animal model and cancer type.

References

Application Notes and Protocols for Co-immunoprecipitation with Yap-tead-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. In their active state, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The interaction between YAP and TEAD is therefore a key node for therapeutic intervention in cancers with a hyperactive Hippo pathway.

Yap-tead-IN-1, also known as Peptide 17, is a potent and specific peptide-based inhibitor of the YAP-TEAD protein-protein interaction. These application notes provide a comprehensive overview of the use of this compound in co-immunoprecipitation (Co-IP) experiments to study the disruption of the YAP-TEAD complex.

Mechanism of Action

This compound is a synthetic peptide that mimics the binding interface of YAP to TEAD. By competitively binding to the YAP-binding domain on TEAD transcription factors, this compound effectively prevents the endogenous YAP protein from forming a functional transcriptional complex with TEAD.[1][2] This leads to the suppression of TEAD-dependent gene transcription and subsequently inhibits cancer cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its effect on the YAP-TEAD interaction.

ParameterValueReference
IC50 (YAP-TEAD Interaction) 25 nM[1]
Binding Affinity (Kd for TEAD1) 15 nM[1]
Binding Affinity (Kd for YAP 50-171) 40 nM[1]

Illustrative Co-immunoprecipitation Data:

The following table presents illustrative quantitative data from a Co-immunoprecipitation experiment designed to measure the dose-dependent inhibition of the YAP-TEAD interaction by this compound. The data represents the relative amount of YAP co-immunoprecipitated with TEAD, as determined by densitometry of Western blot bands.

This compound ConcentrationRelative Amount of Co-IP'd YAP (%)
0 nM (Vehicle Control)100
10 nM75
25 nM50
50 nM25
100 nM10
250 nM<5

Signaling Pathway Diagram

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates SAV1 SAV1 SAV1->MST1_2 YAP YAP LATS1_2->YAP Phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_p p-YAP YAP_p->YAP Cytoplasmic Sequestration & Degradation YAP->YAP_p YAP_n YAP YAP->YAP_n Nuclear Translocation TEAD TEAD Yap_tead_IN_1 This compound TEAD_n TEAD Yap_tead_IN_1->TEAD_n Inhibits Binding YAP_n->TEAD_n Binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD_n->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

CoIP_Workflow start Start: Culture Cells (e.g., NCI-H226, HeLa) treatment Treat cells with varying concentrations of this compound and a vehicle control. start->treatment lysis Cell Lysis: Harvest and lyse cells in ice-cold Co-IP lysis buffer. treatment->lysis preclear Pre-clearing Lysate (Optional): Incubate with Protein A/G beads to reduce non-specific binding. lysis->preclear ip Immunoprecipitation: Incubate lysate with anti-TEAD antibody overnight. preclear->ip capture Capture Immune Complex: Add Protein A/G beads to pull down the antibody-protein complex. ip->capture wash Wash Beads: Perform a series of washes to remove non-specific proteins. capture->wash elution Elution: Elute bound proteins from the beads using SDS-PAGE sample buffer. wash->elution analysis Western Blot Analysis: Separate proteins by SDS-PAGE, transfer, and probe with anti-YAP and anti-TEAD antibodies. elution->analysis quant Quantification: Perform densitometry to quantify the amount of co-precipitated YAP. analysis->quant end End: Analyze and Compare Results quant->end

Caption: Experimental workflow for Co-immunoprecipitation with this compound.

Detailed Experimental Protocols

Co-immunoprecipitation of Endogenous YAP-TEAD

This protocol is designed to assess the efficacy of this compound in disrupting the interaction between endogenous YAP and TEAD proteins in a suitable cancer cell line (e.g., NCI-H226, which has a known Hippo pathway mutation).

Materials:

  • This compound (Peptide 17)

  • Cell line with high YAP/TEAD activity (e.g., NCI-H226)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

  • Anti-TEAD antibody (for immunoprecipitation)

  • Anti-YAP antibody (for Western blotting)

  • Normal Rabbit or Mouse IgG (Isotype control)

  • Protein A/G magnetic beads or agarose beads

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Western blot blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100, 250 nM) for 24 hours. Include a vehicle-only control (e.g., DMSO or sterile water, depending on the peptide's solvent).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.

  • Pre-clearing (Optional but Recommended):

    • To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.

    • Incubate for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-4 µg of the anti-TEAD antibody. For the negative control, add an equivalent amount of the isotype control IgG.

    • Incubate overnight at 4°C on a rotator.

  • Capture of Immune Complexes:

    • Add 30 µL of Protein A/G bead slurry to each immunoprecipitation reaction.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel. Also, load a small fraction of the input lysate (e.g., 20-40 µg) to verify protein expression.

  • Western Blotting and Analysis:

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-YAP antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • To confirm successful immunoprecipitation, the same blot can be stripped and re-probed with an anti-TEAD antibody.

  • Data Analysis:

    • Quantify the band intensities for the co-immunoprecipitated YAP and the immunoprecipitated TEAD using densitometry software.

    • Normalize the YAP signal to the TEAD signal for each sample to account for any variations in immunoprecipitation efficiency.

    • Compare the normalized YAP signal across the different concentrations of this compound to determine the dose-dependent inhibition of the interaction.

Applications in Drug Development

  • Target Validation: Co-IP experiments using this compound can confirm the dependence of cancer cells on the YAP-TEAD interaction for survival and proliferation.

  • Compound Screening: This protocol can be adapted to screen for other small molecule or peptide inhibitors of the YAP-TEAD interaction.

  • Mechanism of Action Studies: Elucidate the downstream effects of disrupting the YAP-TEAD complex on target gene expression and cellular phenotypes.

  • Biomarker Discovery: Identify proteins that associate with the YAP-TEAD complex, which could serve as potential biomarkers for patient stratification.

Conclusion

This compound is a valuable tool for investigating the role of the YAP-TEAD interaction in the context of the Hippo signaling pathway and cancer biology. The provided protocols and data offer a framework for researchers to effectively utilize this inhibitor in their studies. The detailed co-immunoprecipitation protocol enables the robust validation and quantification of the disruption of the YAP-TEAD complex, which is crucial for the development of novel therapeutics targeting this key oncogenic pathway.

References

Application Notes and Protocols for High-Throughput Screening with Yap-tead-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Yap-tead-IN-1, a potent peptide-based inhibitor of the YAP-TEAD protein-protein interaction, in high-throughput screening (HTS) assays to identify novel modulators of the Hippo signaling pathway.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development of various cancers.[2][3] The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway.[4] In their active state, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[2][5][6] The interaction between YAP and TEAD is a key node for therapeutic intervention in cancers with aberrant Hippo signaling.[1][7]

This compound is a 17-mer peptide that competitively inhibits the YAP-TEAD interaction with high potency.[8] Its ability to disrupt this critical protein-protein interaction makes it an invaluable tool for HTS campaigns aimed at discovering small molecule inhibitors that could be developed into novel cancer therapeutics.

Mechanism of Action

This compound mimics the binding interface of YAP, competitively binding to TEAD transcription factors and thereby preventing the recruitment of endogenous YAP. This disruption of the YAP-TEAD complex inhibits the transcription of target genes responsible for cell growth and survival.[1][8]

cluster_Hippo_Off Hippo Pathway OFF (e.g., Low Cell Density) cluster_Inhibition Inhibition by this compound YAP YAP TEAD TEAD YAP->TEAD Binding Promoter Target Gene Promoter TEAD->Promoter Nucleus Nucleus Transcription Gene Transcription (Proliferation, Survival) Promoter->Transcription Yap_tead_IN_1 This compound TEAD_Inhibited TEAD Yap_tead_IN_1->TEAD_Inhibited Inhibitory Binding Promoter_Inactive Target Gene Promoter TEAD_Inhibited->Promoter_Inactive YAP_Inactive YAP YAP_Inactive->TEAD_Inhibited Binding Blocked No_Transcription Transcription Blocked Promoter_Inactive->No_Transcription

Diagram 1: Mechanism of Action of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound and other relevant compounds for comparison.

CompoundTargetAssay TypeIC50KdReference
This compound YAP-TEAD InteractionNot Specified25 nM15 nM (for TEAD1)[8]
Unlabeled-YAPTMR-YAP binding to TEAD4Fluorescence Polarization6.27 µM-[9]
CPD3.1YAP-induced TEAD1 activityReporter Gene Assay40 µM~12 µM (for TEAD1)[10]
mCMY020TEAD-LUC signalLuciferase Reporter Assay162.1 nM-[9]

High-Throughput Screening Experimental Protocols

Several HTS-compatible assays can be employed to screen for inhibitors of the YAP-TEAD interaction, using this compound as a positive control.

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the interaction between a fluorescently labeled YAP peptide (e.g., TMR-YAP) and the TEAD protein. Small molecules that inhibit this interaction will cause a decrease in the polarization value.

cluster_Workflow Fluorescence Polarization HTS Workflow Start Start Dispense Dispense TEAD Protein & Fluorescent YAP Peptide to 384-well plate Start->Dispense Add_Compound Add Test Compounds & This compound (Control) Dispense->Add_Compound Incubate Incubate at Room Temp Add_Compound->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze Analyze Data: Identify Hits with Decreased Polarization Read_FP->Analyze End End Analyze->End

Diagram 2: Fluorescence Polarization HTS Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS, 0.01% Tween-20).

    • Dilute purified recombinant TEAD protein (YAP-binding domain) to the desired concentration (e.g., 1 µM) in assay buffer.[9]

    • Dilute fluorescently labeled YAP peptide (e.g., TMR-YAP) to the desired concentration (e.g., 50 nM) in assay buffer.[9]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a library of test compounds at the desired screening concentration.

  • Assay Procedure (384-well format):

    • Add 10 µL of the TEAD protein solution to each well.

    • Add 0.5 µL of test compound, this compound (positive control), or DMSO (negative control) to the respective wells.

    • Add 10 µL of the fluorescent YAP peptide solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure fluorescence polarization using a plate reader equipped for FP measurements.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the controls.

    • Compounds that show a significant decrease in fluorescence polarization are considered primary hits.

Luciferase Reporter Gene Assay

This cell-based assay utilizes a reporter construct containing multiple TEAD binding sites upstream of a luciferase gene. Inhibition of the YAP-TEAD interaction leads to a decrease in luciferase expression and signal.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.

    • Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.[10]

    • For enhanced signal, cells can be co-transfected with a YAP expression plasmid.

  • Assay Procedure (96-well or 384-well format):

    • Seed the transfected cells into the assay plates and allow them to adhere overnight.

    • Treat the cells with test compounds, this compound (positive control), or vehicle control for 24-48 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of TEAD-dependent transcriptional activity for each compound.

    • Compounds that significantly reduce the normalized luciferase signal are identified as hits.

NanoBiT® Protein-Protein Interaction Assay

This assay is based on the NanoLuc® Binary Technology (NanoBiT®), where the YAP and TEAD proteins are fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of the NanoLuc® luciferase, respectively. Interaction between YAP and TEAD brings the subunits together, forming an active luciferase enzyme.

cluster_NanoBiT NanoBiT Assay Principle YAP_LgBiT YAP-LgBiT Interaction YAP-TEAD Interaction YAP_LgBiT->Interaction No_Interaction Disrupted Interaction YAP_LgBiT->No_Interaction TEAD_SmBiT TEAD-SmBiT TEAD_SmBiT->Interaction TEAD_SmBiT->No_Interaction Active_Luciferase Active NanoLuc® Luciferase Interaction->Active_Luciferase Light Luminescent Signal Active_Luciferase->Light Inhibitor This compound or Test Compound Inhibitor->No_Interaction Inactive_Subunits Inactive Subunits No_Interaction->Inactive_Subunits No_Light No Luminescence Inactive_Subunits->No_Light

Diagram 3: Principle of the NanoBiT Assay for YAP-TEAD Interaction.

Protocol:

  • Reagent Preparation:

    • Prepare lysates from cells expressing LgBiT-TEAD and SmBiT-YAP fusion proteins.[11]

    • Alternatively, use purified fusion proteins.

    • Prepare Nano-Glo® Luciferase Assay Reagent according to the manufacturer's protocol.

  • Assay Procedure (384-well format):

    • In an in vitro setup, pre-incubate the LgBiT-TEAD lysate or protein with test compounds or this compound for 1 hour.[11]

    • Add the SmBiT-YAP lysate or protein to initiate the interaction.

    • Add the Nano-Glo® Luciferase Assay Reagent.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • A decrease in luminescence indicates inhibition of the YAP-TEAD interaction.

    • Calculate the percentage of inhibition for each compound.

Summary

This compound is a critical tool for the discovery and validation of small molecule inhibitors targeting the YAP-TEAD interface. The protocols outlined above provide robust and scalable methods for high-throughput screening campaigns. The choice of assay will depend on the specific resources and goals of the research program, with FP being a direct binding assay and luciferase reporter and NanoBiT assays providing cell-based or biochemical readouts of the interaction and its downstream consequences.

References

Troubleshooting & Optimization

Yap-tead-IN-1 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Yap-tead-IN-1, a potent peptide inhibitor of the YAP-TEAD interaction.[1][2] This resource is designed to assist researchers in overcoming common challenges encountered during in vitro and in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that users may encounter when working with this compound.

Issue 1: Powder Won't Dissolve or Forms Precipitates Upon Dissolution

Possible Causes:

  • Incorrect Solvent: Using a solvent in which this compound has poor solubility.

  • Low-Quality Solvent: Use of non-anhydrous or impure solvents can affect solubility.

  • Insufficient Dissolution Aid: The peptide may require sonication or gentle warming to fully dissolve.

  • Incorrect pH: The pH of the solution may not be optimal for peptide solubility.

Solutions:

  • Solvent Selection:

    • Water: this compound is soluble in water. For higher concentrations, sonication and warming may be necessary.

    • DMSO: While not explicitly stated for this compound in the provided results, DMSO is a common solvent for similar peptide inhibitors. Ensure you are using high-purity, anhydrous DMSO.

  • Aiding Dissolution:

    • Sonication: Use a bath sonicator to gently agitate the solution.

    • Warming: Gently warm the solution to 37°C. Avoid excessive heat, which could degrade the peptide.

  • pH Adjustment: If dissolving in a buffer, ensure the pH is within a range suitable for the peptide's stability, typically close to neutral (pH 7.2-7.4).

Issue 2: Precipitates Form in Cell Culture Media

Possible Causes:

  • High Final Concentration: The final concentration of this compound in the cell culture media may exceed its solubility limit in that specific medium.

  • Interaction with Media Components: Components in the serum or media supplements may interact with the peptide, causing it to precipitate.[3]

  • Temperature or pH Shift: Changes in temperature or pH when adding the inhibitor stock solution to the media can lead to precipitation.[4][5]

  • Solvent Shock: Adding a concentrated DMSO stock directly to the aqueous media can cause the compound to crash out of solution.

Solutions:

  • Optimize Final Concentration: Determine the optimal working concentration through a dose-response experiment, starting with lower, more soluble concentrations.

  • Serial Dilutions: Prepare intermediate dilutions of the stock solution in a serum-free medium before adding it to the final culture medium. This helps to avoid "solvent shock."

  • Pre-warm Media: Ensure the cell culture media is at 37°C before adding the inhibitor.

  • Serum Considerations: If precipitation is observed in serum-containing media, try reducing the serum percentage or performing the experiment in a serum-free medium if the cell line permits. Some peptides can bind to proteins like albumin in the serum, leading to precipitation.[3]

  • Test Different Media Formulations: If possible, test the solubility of this compound in different basal media.

Issue 3: Inconsistent or No Biological Activity Observed

Possible Causes:

  • Degradation of the Inhibitor: The peptide may have degraded due to improper storage or handling.

  • Repeated Freeze-Thaw Cycles: This can lead to peptide degradation and loss of activity.

  • Instability in Solution: The inhibitor may not be stable in the prepared stock solution over time.

  • Adsorption to Labware: Peptides can sometimes adhere to the surface of plastic tubes and plates.

Solutions:

  • Proper Storage:

    • Powder: Store the lyophilized powder at -20°C or -80°C for long-term stability.

    • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Freshly Prepared Solutions: Prepare fresh working solutions from a frozen stock aliquot for each experiment.

  • Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of the peptide due to surface adsorption.

  • Activity Check: If degradation is suspected, it is advisable to test the activity of a fresh vial of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in water. Gentle warming and sonication can aid in dissolving the peptide at higher concentrations. While not explicitly stated for this specific inhibitor in the provided search results, DMSO is a common solvent for many peptide inhibitors. Always use high-purity, anhydrous solvents.

Q2: How should I store this compound powder and stock solutions?

A2:

  • Powder: For long-term storage, keep the lyophilized powder at -20°C or -80°C.

  • Stock Solutions: Prepare aliquots of your stock solution in a suitable solvent (e.g., sterile water or DMSO) and store them at -80°C. This will help to avoid repeated freeze-thaw cycles which can degrade the peptide.

Q3: What is the stability of this compound in cell culture media?

A3: The stability of peptides in cell culture media can vary depending on the media composition (e.g., presence of proteases in serum) and incubation time. It is recommended to prepare fresh dilutions of this compound in media for each experiment. For time-course experiments longer than 24 hours, consider replenishing the media with a fresh inhibitor.

Q4: I see a precipitate in my cell culture plate after adding this compound. What should I do?

A4: Precipitation can affect the actual concentration of the inhibitor available to the cells and may cause cellular stress. Refer to the Troubleshooting Guide: Issue 2 for detailed steps on how to address this. Key strategies include lowering the final concentration, using serial dilutions, and ensuring the media is pre-warmed.

Q5: How can I check if my this compound has degraded?

A5: Detecting peptide degradation typically requires analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be used to separate the intact peptide from its degradation products. A decrease in the area of the main peptide peak and the appearance of new peaks over time would indicate degradation.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the parent peptide and any degradation products by their mass-to-charge ratio.[8][9][10][11]

Q6: Are there any special considerations for using this compound in in vivo studies?

A6: While specific in vivo formulation protocols for this compound were not found, general considerations for peptide inhibitors include:

  • Solubility and Formulation: The peptide needs to be formulated in a biocompatible vehicle that ensures its solubility and stability. This may involve the use of co-solvents, surfactants, or complexing agents.

  • Stability in Biological Fluids: Peptides can be susceptible to degradation by proteases present in plasma and tissues. The stability of this compound in biological fluids should be assessed, potentially using methods described in A5.

  • Pharmacokinetics: The pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the peptide will determine its dosing regimen.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
WaterNot specifiedMay require gentle warming and sonication.
DMSONot specifiedA common solvent for similar inhibitors. Use anhydrous.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationRecommendations
Powder-20°C or -80°CLong-termProtect from moisture.
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the appropriate volume of sterile, high-purity water or anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, vortex the vial briefly. If necessary, use a bath sonicator for a few minutes or gently warm the solution to 37°C.

  • Once fully dissolved, visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Treatment of Cells in Culture with this compound

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Prepare a series of intermediate dilutions of the stock solution in a serum-free medium. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could make a 1:10 dilution to 1 mM, then a 1:10 dilution to 100 µM.

  • Gently add the final diluted inhibitor to the cell culture plates to achieve the desired working concentration. Mix gently by swirling the plate.

  • Return the plates to the incubator for the desired treatment duration.

Visualizations

Yap_Tead_Signaling_Pathway cluster_Hippo_Pathway Hippo Pathway (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates pYAP p-YAP YAP->pYAP YAP_inactive YAP (inactive) YAP->YAP_inactive translocation Degradation Degradation pYAP->Degradation leads to TEAD TEAD YAP_TEAD YAP-TEAD Complex Target_Genes Target Gene Expression YAP_TEAD->Target_Genes promotes Yap_tead_IN_1 This compound Yap_tead_IN_1->YAP_TEAD inhibits

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: Experiencing issues with This compound issue Identify the issue start->issue solubility Solubility Problem (Precipitation) issue->solubility Precipitation activity Lack of Activity issue->activity No Effect check_solvent Check Solvent & Dissolution Method solubility->check_solvent check_concentration Optimize Final Concentration solubility->check_concentration check_storage Verify Storage & Handling activity->check_storage check_stability Assess Peptide Stability (HPLC/LC-MS) activity->check_stability end Issue Resolved check_solvent->end check_concentration->end check_storage->end check_stability->end

Caption: A logical workflow for troubleshooting common this compound issues.

References

Optimizing Yap-tead-IN-1 Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Yap-tead-IN-1, a potent and competitive peptide inhibitor of the YAP-TEAD interaction.[1][2] This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations to clarify complex processes, ensuring you can navigate the challenges of your experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a 17-amino acid peptide that acts as a potent and competitive inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).[1][2] By disrupting this interaction, this compound prevents the TEAD-mediated transcription of genes involved in cell proliferation and survival.[3] It exhibits a strong binding affinity for TEAD1.[1]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on its biochemical potency (IC₅₀ = 25 nM), a good starting point for cell-based assays is in the low micromolar range.[1] For initial dose-response experiments, a concentration range of 0.1 µM to 10 µM is recommended. A concentration of 2 µM has been used in a GST pull-down assay to disrupt the interaction between endogenous YAP and GST-TEAD.[2]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in water, DMSO, and ethanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile water or DMSO. To avoid precipitation when adding to aqueous media, it is recommended to further dilute the concentrated DMSO stock in DMSO before adding it to the cell culture medium.[4] Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[4] For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[5] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q4: What are the potential off-target effects of this compound?

A4: As a peptide-based inhibitor, the specificity of this compound is generally higher than small molecules. However, potential off-target effects should always be considered. It is crucial to include appropriate controls in your experiments, such as a scrambled peptide control with the same amino acid composition but a randomized sequence. Additionally, consider that this compound may affect all four TEAD paralogs (TEAD1-4) due to the conserved nature of the YAP-binding domain.[1]

Q5: Is this compound cell-permeable?

A5: The cell permeability of peptides can be a limitation. While some engineered peptides show improved cell penetration, it is a critical factor to assess for this compound in your specific cell line.[3] If poor permeability is suspected, consider using cell-penetrating peptide conjugation strategies or performing experiments with permeabilized cells, depending on the assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak inhibition of YAP-TEAD activity 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell line or assay. 2. Poor cell permeability: The peptide may not be efficiently entering the cells. 3. Inhibitor degradation: The peptide may be unstable in the cell culture medium over the course of the experiment. 4. Low TEAD activity in the cell line: The chosen cell line may not have a high basal level of YAP-TEAD transcriptional activity.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). 2. Verify cell permeability using a fluorescently labeled version of the peptide or by assessing the inhibition of a nuclear target. Consider using a cell-penetrating peptide delivery system. 3. Reduce the incubation time or replenish the inhibitor during long-term experiments. Check for peptide stability in your specific medium. 4. Confirm high YAP/TAZ nuclear localization and expression of TEAD target genes (e.g., CTGF, CYR61) in your cell line before the experiment.
High background or inconsistent results 1. Inhibitor precipitation: this compound may be precipitating in the aqueous culture medium, especially at higher concentrations. 2. Peptide aggregation: The peptide may be forming aggregates, leading to variable effective concentrations. 3. Contamination of peptide stock: The stock solution may be contaminated.1. Ensure the final DMSO concentration is low (ideally ≤ 0.1%). Prepare fresh dilutions from the stock solution for each experiment.[4] 2. Briefly sonicate the stock solution before use. 3. Filter-sterilize the stock solution.
Observed cytotoxicity 1. High inhibitor concentration: The concentration of this compound may be toxic to the cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Peptide impurities: The peptide preparation may contain toxic impurities.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. 2. Ensure the final solvent concentration is within the tolerated range for your cells and include a vehicle-only control. 3. Use a high-purity grade of this compound.
Inconsistent results in in vivo studies 1. Poor bioavailability/stability: The peptide may be rapidly cleared or degraded in vivo. 2. Suboptimal dosage or administration route: The dose or delivery method may not be effective.1. Consider formulation strategies to improve peptide stability and bioavailability, such as encapsulation in nanoparticles or conjugation with polymers like PEG. 2. Perform pharmacokinetic studies to determine the optimal dosage and administration route. For other TEAD inhibitors, intraperitoneal and subcutaneous injections have been used.

Data Summary

In Vitro Potency and Binding Affinity of this compound
ParameterValueReference
IC₅₀ (YAP-TEAD Interaction) 25 nM[1]
Kd (for TEAD1) 15 nM[1]
Recommended Concentration Ranges for In Vitro Assays (General Guidance)
Assay TypeStarting Concentration RangeKey Considerations
TEAD Reporter Assay 0.1 µM - 10 µMOptimize based on the dynamic range of the reporter and cell line sensitivity.
Cell Proliferation Assay 0.5 µM - 20 µMTitrate to determine the IC₅₀ for proliferation inhibition.
Cell Migration Assay 0.5 µM - 20 µMAssess at non-toxic concentrations to avoid confounding effects.
Co-immunoprecipitation 1 µM - 10 µMHigher concentrations may be needed to disrupt the interaction within the cell lysate.

Experimental Protocols

TEAD-Responsive Luciferase Reporter Assay

This protocol is a general guideline and should be optimized for your specific cell line and reporter construct.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle control.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

YAP_TEAD_Signaling_Pathway cluster_0 Hippo Pathway (Active) cluster_1 Hippo Pathway (Inactive) LATS1/2 LATS1/2 YAP/TAZ_cyto YAP/TAZ (Phosphorylated) LATS1/2->YAP/TAZ_cyto phosphorylates Degradation Degradation YAP/TAZ_cyto->Degradation YAP/TAZ_nuc YAP/TAZ (Dephosphorylated) TEAD TEAD YAP/TAZ_nuc->TEAD binds Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes activates Yap_tead_IN_1 This compound Yap_tead_IN_1->TEAD inhibits binding

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow Start Start: Hypothesis Stock_Prep Prepare this compound Stock Solution Start->Stock_Prep Dose_Response Dose-Response Curve (e.g., Reporter Assay) Stock_Prep->Dose_Response Determine_Concentration Determine Optimal Concentration Range Dose_Response->Determine_Concentration Functional_Assays Perform Functional Assays (Proliferation, Migration, etc.) Determine_Concentration->Functional_Assays Data_Analysis Data Analysis and Interpretation Functional_Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow for Using this compound.

Troubleshooting_Tree Start Issue with Experiment No_Effect No or Weak Inhibition? Start->No_Effect Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Cytotoxicity Observed Cytotoxicity? Start->Cytotoxicity Conc_Low Concentration too low? No_Effect->Conc_Low Yes Precipitation Inhibitor Precipitation? Inconsistent_Results->Precipitation Yes Conc_High Concentration too high? Cytotoxicity->Conc_High Yes Permeability Poor Cell Permeability? Conc_Low->Permeability No Increase_Conc Increase Concentration Conc_Low->Increase_Conc Yes Degradation Inhibitor Degradation? Permeability->Degradation No Check_Permeability Verify Permeability Permeability->Check_Permeability Yes Check_Stability Check Stability Degradation->Check_Stability Yes Aggregation Peptide Aggregation? Precipitation->Aggregation No Check_Solubility Check Solubility Prep Precipitation->Check_Solubility Yes Sonication Sonciate Stock Aggregation->Sonication Yes Solvent_Tox Solvent Toxicity? Conc_High->Solvent_Tox No Decrease_Conc Decrease Concentration Conc_High->Decrease_Conc Yes Check_Solvent_Conc Check Solvent % Solvent_Tox->Check_Solvent_Conc Yes

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Yap-tead-IN-1 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of Yap-tead-IN-1, a potent peptide inhibitor of the YAP-TEAD protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, cell-permeable peptide inhibitor that disrupts the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD). By competitively binding to TEAD, it prevents the formation of the YAP-TEAD transcriptional complex, which is a key downstream effector of the Hippo signaling pathway. Dysregulation of this pathway is implicated in the development and progression of various cancers.

Q2: What is the purity of the this compound provided?

A2: The purity of commercially available this compound is typically high, often stated as ≥99% as determined by High-Performance Liquid Chromatography (HPLC) analysis.[1] However, it is crucial to verify the purity of each batch upon receipt. For detailed specifications, always refer to the certificate of analysis provided by the supplier.

Q3: How should I store and handle this compound?

A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture and light.[1][2] Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.[2] Stock solutions in DMSO are typically stable for up to one month when stored at -20°C.[3]

Q4: In what solvents is this compound soluble?

A4: this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[3][4] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium. Always test the solubility of a small amount of the peptide before dissolving the entire batch.[4]

Quality Control and Purity Assessment

Consistent and reliable experimental outcomes depend on the quality and purity of this compound. The following are recommended protocols for in-house quality control.

Data Presentation: Physicochemical and Purity Specifications
ParameterTypical SpecificationAnalytical Method
Purity ≥95% (Research Grade), ≥98% (High-Purity Grade)Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Molecular Weight 2019.86 g/mol (as free peptide)Liquid Chromatography-Mass Spectrometry (LC-MS)
Appearance White to off-white lyophilized powderVisual Inspection
Solubility Soluble in DMSO (e.g., 10 mg/mL)Visual Inspection

Note: Specifications may vary between suppliers. Always consult the vendor-specific certificate of analysis.

Experimental Protocols

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method separates the peptide from impurities based on hydrophobicity.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • Dissolve a small amount of this compound in an appropriate solvent (e.g., 50% acetonitrile/water).

    • Inject 10-20 µL of the sample onto the HPLC system.

    • Run the gradient and record the chromatogram.

    • Calculate the purity by integrating the area of the main peptide peak relative to the total area of all peaks.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This technique confirms the molecular weight of the peptide.

  • LC System: Use an LC system with a C18 column similar to the HPLC setup.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is typically used.

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A suitable gradient to elute the peptide.

  • Procedure:

    • Prepare the sample as for HPLC analysis.

    • Inject the sample into the LC-MS system.

    • Acquire mass spectra in positive ion mode.

    • Compare the observed molecular weight with the theoretical molecular weight of this compound. The interpretation of the mass spectrum should reveal the parent ion corresponding to the peptide's mass.[6][7][8]

3. Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Integrity

¹H NMR provides information about the chemical structure and can help identify impurities.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or a mixture of deuterated water and acetonitrile.

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Dissolve 1-5 mg of the peptide in the deuterated solvent.

    • Acquire a 1D ¹H NMR spectrum.

    • The resulting spectrum should be consistent with the expected structure of the peptide, showing characteristic peaks for amino acid residues.[9][10][11] While a full assignment is complex, the overall pattern can serve as a fingerprint for batch-to-batch consistency.

Troubleshooting Guide

Issue: Poor Solubility

  • Possible Cause: The peptide has a high content of hydrophobic amino acids.[12] The pH of the solution is close to the peptide's isoelectric point (pI).

  • Solution:

    • Try dissolving the peptide in a small amount of organic solvent like DMSO or DMF first, then slowly add the aqueous buffer while vortexing.[4]

    • If the peptide is acidic, try a basic buffer. If it is basic, try an acidic buffer.[13]

    • Sonication can aid in dissolution.[4]

    • For peptides with cysteine, methionine, or tryptophan, use oxygen-free buffers to prevent oxidation.[4]

Issue: Inconsistent or No Activity in Cell-Based Assays

  • Possible Cause:

    • Peptide Degradation: Improper storage or repeated freeze-thaw cycles can lead to degradation.[2][14]

    • Low Cell Permeability: The peptide may not be efficiently entering the cells.

    • Off-Target Effects: At high concentrations, some inhibitors can have off-target effects.[15]

    • Assay Interference: Components of the assay, such as serum proteins, may bind to the peptide.

  • Solution:

    • Always use freshly prepared dilutions from a properly stored stock. Aliquot stock solutions to minimize freeze-thaw cycles.[2][14]

    • Optimize the incubation time and concentration of the inhibitor.

    • Perform a dose-response curve to determine the optimal working concentration and to identify potential toxicity at higher concentrations.

    • Include appropriate positive and negative controls in your experiment. A known activator or inhibitor of the Hippo pathway can serve as a positive control. A scrambled peptide with a similar composition but different sequence can be a good negative control.

    • If using a lysate-based assay, be aware that interactions can re-equilibrate upon cell lysis, potentially affecting the results.[16]

Issue: Unexpected Peaks in HPLC or MS Analysis

  • Possible Cause:

    • Synthetic Impurities: Incomplete reactions or side reactions during peptide synthesis can result in truncated or modified peptides.

    • Degradation Products: Oxidation of sensitive amino acids (e.g., Met, Cys, Trp) or deamidation of Asn and Gln can occur during storage or handling.

    • Contamination: Contamination from solvents, vials, or other sources.

  • Solution:

    • Compare the chromatogram or mass spectrum to a reference standard or a previously validated batch.

    • For MS, analyze the molecular weights of the impurity peaks to identify potential modifications or truncations.

    • Ensure high-purity solvents and clean labware are used for all analyses.

Visualizations

Experimental Workflow for Quality Control

QC_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Decision cluster_3 Final Steps start Receive This compound dissolve Dissolve in Appropriate Solvent start->dissolve hplc RP-HPLC (Purity) dissolve->hplc Purity >95%? lcms LC-MS (Identity) dissolve->lcms Correct MW? nmr ¹H NMR (Structure) dissolve->nmr Expected Spectrum? pass Pass QC hplc->pass Yes fail Fail QC hplc->fail No lcms->pass Yes lcms->fail No nmr->pass Yes nmr->fail No aliquot Aliquot and Store at -80°C pass->aliquot contact Contact Supplier fail->contact

Caption: Quality control workflow for this compound.

Hippo Signaling Pathway and the Role of this compound

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinase Core Kinase Cascade cluster_yap_regulation YAP/TAZ Regulation cluster_nuclear_events Nuclear Events Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 inhibits MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 pYAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ_nuc YAP/TAZ (Nuclear) YAP_TAZ->YAP_TAZ_nuc Hippo OFF pYAP_TAZ->YAP_TAZ Hippo ON TEAD TEAD YAP_TAZ_nuc->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes promotes Yap_tead_IN_1 This compound Yap_tead_IN_1->TEAD inhibits binding

Caption: The Hippo signaling pathway and this compound's inhibitory action.

References

Technical Support Center: Yap-tead-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Yap-tead-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound, also known as Peptide 17, is a potent and competitive peptide inhibitor of the YAP-TEAD protein-protein interaction.[1] It functions by binding to the TEAD transcription factor, thereby preventing its association with the transcriptional co-activator YAP. This disruption of the YAP-TEAD complex inhibits the transcription of downstream target genes involved in cell proliferation and survival, making it a valuable tool for studying the Hippo signaling pathway and its role in cancer. The inhibitor has an IC50 of 25 nM for the YAP-TEAD interaction.[1]

2. How should I store this compound?

Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store the lyophilized powder at -20°C for up to 3 years or at -80°C for long-term storage.

  • Stock Solutions: Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[2]

3. How do I reconstitute this compound?

This compound is soluble in several common laboratory solvents.

  • DMSO: Soluble up to 100 mg/mL.

  • Water: Soluble up to 100 mg/mL.

  • Ethanol: Soluble up to 100 mg/mL.

For most in vitro cell-based assays, reconstituting the peptide in sterile DMSO to create a high-concentration stock solution is recommended. This stock can then be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]

4. What are the recommended working concentrations for this compound?

The optimal working concentration will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. As a starting point, concentrations ranging from 1 µM to 10 µM are often used in cell-based assays.

5. Is this compound cell-permeable?

Yes, this compound is a cell-permeable peptide.[4] This property allows it to enter living cells and disrupt the intracellular YAP-TEAD interaction.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or no inhibitory effect Improper storage or handling: The peptide may have degraded due to exposure to room temperature for extended periods or multiple freeze-thaw cycles.Always store the powder and stock solutions at the recommended temperatures. Aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect concentration: The concentration of the inhibitor may be too low to elicit a response in your specific cell line or assay.Perform a dose-response experiment to determine the optimal inhibitory concentration for your experimental setup.
Lot-to-lot variability: Synthetic peptides can sometimes exhibit variations in purity and peptide content between different manufacturing batches.[4]If you suspect lot-to-lot variability, it is advisable to test a new batch alongside a previously validated one. Contact the supplier for quality control data if significant discrepancies are observed.
Precipitation of the compound in cell culture medium Low solubility in aqueous solutions: While soluble in DMSO, the peptide may precipitate when diluted into aqueous culture medium, especially at high concentrations.Prepare a high-concentration stock solution in DMSO and then dilute it stepwise into your culture medium. Ensure thorough mixing after each dilution. Avoid preparing large volumes of diluted peptide solution that will be stored for extended periods.
Cell toxicity observed High concentration of DMSO: The final concentration of DMSO in the culture medium may be too high, leading to cytotoxicity.[3]Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[3] Run a vehicle control (medium with the same concentration of DMSO but without the inhibitor) to assess solvent toxicity.
Off-target effects: At high concentrations, the peptide may have off-target effects leading to cell death.Use the lowest effective concentration determined from your dose-response experiments. Consider using a negative control peptide with a similar structure but no activity against YAP-TEAD to rule out non-specific peptide effects.
Variability in luciferase reporter assay results Inconsistent transfection efficiency: Variations in the amount of reporter plasmid and internal control plasmid transfected into cells can lead to high variability.Optimize your transfection protocol to achieve consistent and high transfection efficiency. Use a dual-luciferase reporter system with a constitutively expressed normalizer (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.[2][5]
Pipetting errors: Inaccurate pipetting of reagents, especially for the luciferase assay, can introduce significant variability.Use calibrated pipettes and consider preparing a master mix for your reagents to ensure consistent dispensing into each well.
Difficulty in detecting YAP-TEAD interaction by Co-immunoprecipitation (Co-IP) Weak or transient interaction: The YAP-TEAD interaction may be weak or transient in your specific cell line or under your experimental conditions.Optimize your lysis buffer to maintain protein-protein interactions. Use cross-linking agents (e.g., formaldehyde) to stabilize the complex before cell lysis, but be aware that this may require optimization of cross-linking and reversal conditions.
Inefficient antibody: The antibody used for immunoprecipitation may not be efficient at capturing the target protein.Use a validated antibody for immunoprecipitation. Test different antibodies if necessary.

Experimental Protocols

Quantitative Data Summary
ParameterValueReference
IC50 (YAP-TEAD Interaction) 25 nM[1]
Molecular Weight 2019.86 g/mol [6]
Solubility in DMSO 100 mg/mL[2]
Solubility in Water 100 mg/mL[2]
Solubility in Ethanol 100 mg/mL[2]
Detailed Methodologies

1. Luciferase Reporter Assay for YAP-TEAD Activity

This assay is used to quantify the transcriptional activity of the YAP-TEAD complex.

  • Materials:

    • Cells of interest

    • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

    • Internal control plasmid (e.g., pRL-TK expressing Renilla luciferase)

    • Transfection reagent

    • This compound

    • Dual-luciferase reporter assay system

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the internal control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

    • Incubate the cells for an additional 24-48 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

2. Co-immunoprecipitation (Co-IP) to Detect YAP-TEAD Interaction

This protocol is used to qualitatively assess the effect of this compound on the interaction between endogenous YAP and TEAD proteins.

  • Materials:

    • Cells of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

    • Antibody against YAP or TEAD for immunoprecipitation

    • Protein A/G magnetic beads or agarose beads

    • Wash buffer (e.g., PBS with 0.1% Tween-20)

    • Elution buffer (e.g., SDS-PAGE sample buffer)

    • Antibodies against YAP and TEAD for Western blotting

  • Protocol:

    • Culture cells to 80-90% confluency.

    • Treat the cells with this compound or vehicle control for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Clarify the cell lysates by centrifugation.

    • Incubate the clarified lysates with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against YAP and TEAD. A decrease in the co-immunoprecipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.[7][8]

Visualizations

Signaling Pathway

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 GPCR_Signaling GPCR_Signaling LATS1_2 LATS1/2 GPCR_Signaling->LATS1_2 MST1_2->LATS1_2 Activates YAP YAP LATS1_2->YAP Phosphorylates SAV1 SAV1 SAV1->MST1_2 Complexes with MOB1 MOB1 MOB1->LATS1_2 Complexes with YAP_p p-YAP 14_3_3 14-3-3 YAP_p->14_3_3 Binds to Degradation Proteasomal Degradation YAP_p->Degradation YAP_n YAP YAP->YAP_n Translocates 14_3_3->YAP_p Sequesters in Cytoplasm TEAD TEAD YAP_n->TEAD Binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Yap_tead_IN_1 This compound Yap_tead_IN_1->TEAD Inhibits Binding Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Experimental_Workflow cluster_prep Experiment Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation Reconstitute Reconstitute this compound in DMSO Cell_Culture Culture and Seed Cells Reconstitute->Cell_Culture Dose_Response Perform Dose-Response Experiment Cell_Culture->Dose_Response Treat_Cells Treat Cells with Optimal Concentration Dose_Response->Treat_Cells Luciferase Luciferase Reporter Assay Treat_Cells->Luciferase CoIP Co-immunoprecipitation Treat_Cells->CoIP qRT_PCR qRT-PCR for Target Genes Treat_Cells->qRT_PCR Controls Include Vehicle and Negative Controls Controls->Treat_Cells Analyze_Luciferase Normalize Luciferase Data Luciferase->Analyze_Luciferase Analyze_CoIP Analyze Western Blots CoIP->Analyze_CoIP Analyze_qPCR Calculate Relative Gene Expression qRT_PCR->Analyze_qPCR Conclusion Draw Conclusions on YAP-TEAD Inhibition Analyze_Luciferase->Conclusion Analyze_CoIP->Conclusion Analyze_qPCR->Conclusion

References

Technical Support Center: Minimizing Variability in Yap-tead-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Yap-tead-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in experiments involving this potent peptide inhibitor of the YAP-TEAD interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Peptide 17, is a potent and competitive 17-mer peptide inhibitor designed to disrupt the protein-protein interaction (PPI) between Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) transcription factors.[1][2] In the Hippo signaling pathway, nuclear YAP acts as a transcriptional co-activator by binding to TEADs, which then activate genes promoting cell proliferation and inhibiting apoptosis.[3][4][5] Dysregulation of this pathway is common in various cancers.[6][7][8] this compound works by directly interfering with the YAP-TEAD binding interface, thereby preventing the transcription of downstream target genes.[1][9]

Q2: What is the potency of this compound?

A2: this compound is a highly potent inhibitor. In cell-free assays, it has a reported half-maximal inhibitory concentration (IC50) of 25 nM for the YAP-TEAD interaction.[1][2][9][10] It also demonstrates a high binding affinity for TEAD1, with a dissociation constant (Kd) of 15 nM.[1][2]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage is critical to maintain the inhibitor's activity.

  • Powder: The lyophilized powder should be stored, sealed and away from moisture, at -20°C for up to one year or -80°C for up to two years.[1]

  • Stock Solutions: Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[11] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1][11]

Q4: What is the recommended solvent for reconstituting this compound?

A4: this compound is soluble in both water (up to 40 mg/mL) and DMSO (up to 100 mg/mL).[10] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is common practice. Ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of the peptide.[10] When preparing working solutions for aqueous-based assays or in vivo formulations, follow the specific instructions provided on the product datasheet, which may involve co-solvents like PEG 300 or Tween 80.[10]

Q5: What are the essential positive and negative controls for my experiments?

A5:

  • Positive Controls:

    • Cell Line: Use a cell line known to have high basal YAP/TEAD activity (e.g., NF2-mutant mesothelioma cell lines like NCI-H226 or NCI-H2052) or YAP-amplified lines.[12][13]

    • Compound: Another well-characterized YAP-TEAD inhibitor can be used, though availability may be limited. Some studies use Verteporfin, but be aware of its potential off-target and non-specific cytotoxic effects.[8][14]

  • Negative Controls:

    • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for the highest dose of this compound to account for any solvent effects.

    • Cell Line: Use a cell line with low or absent YAP/TEAD signaling as a negative biological control to assess off-target toxicity.

    • Inactive Peptide: If available, a scrambled or structurally similar but inactive peptide control is ideal for confirming the specificity of the observed effects.

Data Presentation

Table 1: Physicochemical and Potency Data for this compound
PropertyValueReference(s)
Description 17-mer cyclic peptide[1][2]
Target YAP-TEAD Protein-Protein Interaction[9][10]
IC50 (Cell-Free) 25 nM[1][2][10]
Binding Affinity (Kd) 15 nM (for TEAD1)[1][2][11]
Molecular Weight 2019.86 g/mol [10]
Solubility H₂O: ~40 mg/mL; DMSO: ~100 mg/mL[10]
Table 2: Recommended Starting Concentrations for Key In Vitro Assays
Assay TypeRecommended Concentration RangeNotes
TEAD Reporter Assay 1 nM - 1 µMA wide range is recommended to capture the full dose-response curve.
Cell Viability/Proliferation 10 nM - 10 µMThe effective concentration is highly cell-line dependent.
Target Gene Expression (qRT-PCR) 50 nM - 2 µMInhibition is often observed within 6-24 hours.
Western Blot (Target Modulation) 100 nM - 5 µMCheck for downstream target reduction (e.g., CTGF, CYR61).
Co-Immunoprecipitation 1 µM - 10 µMHigher concentrations may be needed to disrupt the interaction inside the cell.

Mandatory Visualizations

Signaling Pathway and Inhibitor Mechanism

Hippo_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Hippo_Kinase Hippo Kinase Cascade (MST1/2, LATS1/2) YAP_p p-YAP Hippo_Kinase->YAP_p Phosphorylates Degradation Proteasomal Degradation YAP_p->Degradation YAP_cyto YAP YAP_p->YAP_cyto Sequesters YAP YAP Complex YAP-TEAD Complex YAP->Complex TEAD TEAD TEAD->Complex DNA DNA Complex->DNA Binds to Genes Target Gene Transcription (e.g., CTGF, CYR61) DNA->Genes Activates Proliferation Cell Proliferation & Survival Genes->Proliferation Inhibitor This compound Inhibitor->Complex Disrupts YAP_cyto->YAP Nuclear Translocation

Caption: The Hippo Pathway and the inhibitory mechanism of this compound.

General Experimental Workflow

Workflow cluster_Prep Preparation cluster_Treat Treatment cluster_Assay Analysis cluster_Downstream Downstream Analysis A 1. Prepare Stock Solution of This compound C 3. Treat Cells with Serial Dilutions of Inhibitor A->C B 2. Culture & Seed Cells at Optimal Density B->C D 4a. Cell Viability Assay C->D E 4b. Harvest Cells for RNA/Protein C->E I 6. Analyze Data & Determine IC50 D->I F 5a. qRT-PCR (Target Genes) E->F G 5b. Western Blot (Protein Levels) E->G H 5c. Co-IP (Interaction) E->H F->I G->I H->I

Caption: A general workflow for characterizing this compound activity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Q1: I am observing high variability and inconsistent IC50 values in my cell viability/proliferation assays. What could be the cause?

A1: Inconsistent IC50 values are a frequent challenge and can stem from several factors.[15][16]

  • Cell Seeding Density: Cell density at the time of treatment is critical. The Hippo pathway is regulated by cell-cell contact, so confluent cultures may have lower basal YAP/TEAD activity, making them appear less sensitive to the inhibitor. Conversely, very sparse cultures may have different proliferation rates. Ensure you seed the same number of cells for every experiment and that they are in a log-growth phase at the time of treatment.

  • Cell Passage Number: Use cells within a consistent and low passage number range. High-passage cells can undergo phenotypic drift, altering their signaling pathways and drug sensitivity.

  • Inhibitor Stability: Ensure your stock solution is properly stored in aliquots to avoid freeze-thaw cycles.[11] When diluting for your experiment, prepare fresh working solutions and use them promptly. Peptides can be susceptible to degradation.

  • Assay Incubation Time: The duration of the assay (e.g., 48, 72, 96 hours) will significantly impact the IC50 value.[17] Longer incubation times may reveal slower-acting cytotoxic or cytostatic effects but can also be confounded by the proliferation of untreated control cells. Standardize the incubation time across all experiments.

  • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP content). An inhibitor might reduce metabolic activity without immediately causing cell death, leading to discrepancies between assays.

Troubleshooting Diagram for Inconsistent IC50 Values

IC50_Troubleshooting Start Problem: Inconsistent IC50 Values Q1 Is cell seeding density and passage number strictly controlled? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are inhibitor aliquots fresh and handled properly? A1_Yes->Q2 S1 Standardize seeding density and use a consistent, low passage number range. A1_No->S1 S1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the assay incubation time identical across all experiments? A2_Yes->Q3 S2 Prepare fresh aliquots from powder. Avoid repeated freeze-thaw cycles. A2_No->S2 S2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Variability Minimized A3_Yes->End S3 Standardize incubation time (e.g., 72 hours) for all replicates. A3_No->S3 S3->End

Caption: A logical flow for troubleshooting inconsistent IC50 values.

Q2: I'm not seeing significant inhibition of TEAD target genes like CTGF or CYR61 after treatment. Why might this be?

A2: This suggests an issue with either the compound's activity or the biological context of the experiment.

  • Low Basal YAP/TEAD Activity: The cell line you are using may not have a highly active Hippo pathway. In such cases, there is little YAP/TEAD-driven transcription to inhibit. Confirm the basal expression of YAP/TEAD target genes and nuclear YAP levels in your chosen cell line.

  • Insufficient Concentration or Time: The concentration of this compound may be too low, or the incubation time too short to elicit a transcriptional response. Perform a dose-response and time-course experiment (e.g., 6, 12, 24 hours) to find the optimal conditions.

  • Compensatory Pathways: Cells can be plastic. Inhibition of one pathway may lead to the activation of compensatory signaling cascades that also regulate genes like CTGF.[18]

  • Inactive Compound: If mishandled or improperly stored, the peptide may have degraded. Test a fresh aliquot or a newly prepared stock solution.

Q3: My TEAD luciferase reporter assay shows high well-to-well variability. How can I improve this?

A3: Luciferase assays are highly sensitive and prone to variability.[19][20]

  • Transfection Efficiency: This is a major source of variation.[21] Optimize your transfection protocol for your specific cell line. Ensure cells are at a consistent confluency (e.g., 70-80%) during transfection.[22]

  • Normalization: Always use a co-transfected internal control reporter (e.g., a plasmid expressing Renilla luciferase from a constitutive promoter) to normalize for transfection efficiency and cell number.[21] Note that very strong promoters on either the experimental or control plasmid can sometimes interfere with each other.[19]

  • Pipetting and Reagents: Small pipetting errors can lead to large variations in results.[20] Always prepare a master mix of transfection reagents and plasmids. Use a luminometer with an automated injector if available to ensure consistent reagent addition.

  • Plate Type: Use opaque, white-walled plates for luminescence readings to maximize signal and prevent crosstalk between wells.[19][23]

Q4: I'm having trouble confirming the disruption of the YAP-TEAD interaction via Co-Immunoprecipitation (Co-IP). What can I do?

A4: Co-IP for demonstrating inhibitor efficacy can be challenging.

  • Lysis Buffer: The stringency of the lysis buffer is a critical parameter. A harsh buffer (like RIPA) might disrupt the very protein-protein interaction you are trying to preserve and assess.[24][25] Start with a milder, non-ionic detergent-based buffer (e.g., containing Triton X-100 or NP-40) and optimize salt concentrations.[26]

  • Antibody Quality: Ensure your antibodies for both YAP and TEAD are validated for IP applications and recognize the native protein conformation.

  • Transient Interactions: The YAP-TEAD interaction may be transient. Cross-linking with an agent like formaldehyde before cell lysis can help capture the complex, but this requires careful optimization.

  • Insufficient Inhibition: You may need to use a higher concentration of this compound than in cell-based functional assays to achieve sufficient target engagement in the biochemical context of a cell lysate. Pre-incubating the cells with the inhibitor for a few hours before lysis is recommended.[14]

  • Controls: Include an IgG isotype control to check for non-specific binding to the beads and an "input" control (a small fraction of the cell lysate before IP) to confirm that both proteins are expressed.[25]

Detailed Experimental Protocols

Protocol 1: TEAD-Responsive Luciferase Reporter Assay

This protocol is for measuring the effect of this compound on TEAD-driven transcription.

  • Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line with known YAP activity) in a 24-well or 96-well plate at a density that will result in 70-80% confluency the next day.

  • Transfection: Co-transfect cells with:

    • A firefly luciferase reporter plasmid containing multiple TEAD-binding sites upstream of a minimal promoter (e.g., 8xGTIIC-luciferase).

    • A Renilla luciferase plasmid with a constitutive promoter (e.g., pRL-TK) as an internal control for normalization.

    • (Optional) Plasmids expressing YAP and/or TEAD to boost the signal if endogenous levels are low.

  • Incubation: Allow cells to express the plasmids for 24 hours post-transfection.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO). Incubate for an additional 18-24 hours.

  • Lysis and Measurement:

    • Wash cells once with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Transfer the lysate to an opaque 96-well plate.

    • Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a plate-reading luminometer.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity.

    • Normalize the ratios of treated samples to the average ratio of the vehicle-treated control samples to determine the percent inhibition.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for YAP/TEAD Pathway Proteins
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat with desired concentrations of this compound for 24 hours.

    • Wash cells with ice-cold PBS and lyse on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape and collect the lysate, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-YAP, anti-pan-TEAD) overnight at 4°C.[13]

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Protocol 3: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
  • Cell Treatment and Lysis:

    • Grow cells in 10 cm dishes to ~90% confluency.

    • Treat with a high concentration of this compound (e.g., 5 µM) or vehicle for 4-6 hours.

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) with freshly added protease inhibitors.

    • Clarify lysate by centrifugation as in the Western Blot protocol.

  • Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Set aside 20-50 µL of the lysate as the "input" control.

    • To the remaining lysate, add 2-4 µg of an IP-grade anti-YAP antibody or an isotype control IgG. Incubate with rotation for 4 hours to overnight at 4°C.

    • Add 20-30 µL of pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by gentle centrifugation.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer. Be thorough but gentle to avoid disrupting the protein complex.[27]

  • Elution and Analysis:

    • Elute the protein complexes from the beads by resuspending and boiling in 2x Laemmli sample buffer.

    • Analyze the eluates and the "input" samples by Western Blotting, probing for TEAD and YAP. A reduced TEAD signal in the this compound treated sample compared to the vehicle control indicates disruption of the interaction.

References

Validation & Comparative

A Comparative Analysis of Yap-Tead-IN-1 and Small Molecule Inhibitors in Targeting the Hippo-YAP Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key therapeutic target in oncology. Its dysregulation, often leading to the hyperactivation of the transcriptional co-activator Yes-associated protein (YAP) and its interaction with TEA domain (TEAD) transcription factors, is a hallmark of various cancers. This guide provides a comparative analysis of Yap-tead-IN-1, a peptide-based inhibitor, and several prominent small molecule inhibitors designed to disrupt the YAP-TEAD protein-protein interaction (PPI), a crucial node in this oncogenic pathway.

Performance Comparison of YAP-TEAD Inhibitors

The following tables summarize the quantitative data for this compound and a selection of small molecule inhibitors, offering a comparative view of their potency and efficacy in various experimental settings.

Inhibitor Type Mechanism of Action Binding Affinity (Kd) IC50 (YAP-TEAD Interaction) Cellular Potency (GI50/EC50) Key In Vivo Efficacy
This compound PeptideCompetitive inhibitor of YAP-TEAD interaction.[1][2]15 nM (to TEAD1)[1]25 nM[1][2]Not widely reportedNot widely reported
IAG933 Small MoleculeOrally available direct disruptor of the YAP/TAZ-TEAD PPI.[3][4]9 nM (to Avi-human TEAD4)[3][5]11-26 nM (TEAD target gene expression)[4][6]13-91 nM (Mesothelioma cells)[3]Showed dose-dependent anti-tumor effect and tumor regression in mouse xenograft models.[3][7]
GNE-7883 Small MoleculeAllosteric pan-TEAD inhibitor, blocking YAP/TAZ association.[8]Not explicitly stated4 nM (TEAD-YAP TR-FRET assay)[9]115 nM (OVCAR-8), 333 nM (NCI-H226)[8]Induced tumor growth arrest and regression in xenograft mice.[8]
K-975 Small MoleculeCovalently binds to the palmitate-binding pocket of TEAD, inhibiting YAP/TAZ-TEAD interaction.[10]Not explicitly statedStrong inhibitory effect reported.[10][11]Potently inhibited proliferation of NF2-non-expressing MPM cell lines.[10][12]Suppressed tumor growth and provided survival benefit in MPM xenograft models.[10][12]
Verteporfin Small MoleculeDisrupts YAP-TEAD interaction; may also promote YAP cytoplasmic retention.[13]Not explicitly statedIC50 of 10.55 µM and 17.92 µM in OVCAR3 and OVCAR8 cells, respectively (72h).[13]Downregulated YAP target genes in a dose-dependent manner.[13]Showed anti-tumor properties in ovarian cancer models.[13]

Signaling Pathways and Experimental Workflows

To understand the context of these inhibitors, it is crucial to visualize the Hippo-YAP signaling pathway and the common experimental workflows used to evaluate their efficacy.

Hippo_YAP_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP YAP LATS1_2->YAP phosphorylates TAZ TAZ LATS1_2->TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_p p-YAP YAP->YAP_p YAP_n YAP YAP->YAP_n translocates to TAZ_p p-TAZ TAZ->TAZ_p TAZ_n TAZ TAZ->TAZ_n translocates to YAP_p->YAP cytoplasmic retention Degradation Proteasomal Degradation YAP_p->Degradation TAZ_p->Degradation TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates YAP_n->TEAD binds to TAZ_n->TEAD binds to Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Inhibitor This compound Small Molecules (e.g., IAG933, K-975) Inhibitor->TEAD disrupt interaction

Caption: The Hippo-YAP signaling pathway and points of intervention by inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo Cell-Based Assays cluster_invivo In Vivo Models Binding_Assay Binding Assays (e.g., TR-FRET, SPR) Reporter_Assay Luciferase Reporter Assay Co_IP Co-Immunoprecipitation Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Gene_Expression Target Gene Expression (RT-qPCR) Xenograft Mouse Xenograft Model Inhibitor Test Inhibitor Inhibitor->Binding_Assay Determine Kd, IC50 Inhibitor->Reporter_Assay Measure TEAD activity inhibition Inhibitor->Co_IP Confirm disruption of YAP-TEAD interaction Inhibitor->Proliferation_Assay Determine GI50 Inhibitor->Gene_Expression Quantify downregulation of target genes Inhibitor->Xenograft Evaluate anti-tumor efficacy

References

Efficacy Showdown: YAP-TEAD Chemical Inhibition vs. Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a pivotal player in cancer development. Its downstream effectors, the transcriptional co-activator Yes-associated protein (YAP) and its DNA-binding partners, the TEA domain (TEAD) transcription factors, are frequently dysregulated in a variety of solid tumors, driving cell proliferation and survival. Consequently, the YAP-TEAD complex has become a prime therapeutic target. This guide provides a comprehensive comparison of two key strategies for inhibiting the YAP-TEAD signaling axis: the small molecule inhibitor Yap-tead-IN-1 and genetic knockdown of YAP or TEAD.

At a Glance: Chemical Inhibition vs. Genetic Knockdown

FeatureThis compound (Chemical Inhibition)Genetic Knockdown (siRNA/shRNA)
Mechanism of Action Directly binds to TEAD, preventing its interaction with YAP.[1]Post-transcriptionally silences the mRNA of YAP or TEAD, leading to reduced protein expression.
Speed of Onset Rapid, typically within hours of treatment.Slower, requires time for transfection and subsequent protein degradation (24-72 hours).[2]
Duration of Effect Transient and reversible upon withdrawal of the compound.Can be transient (siRNA) or stable (shRNA), offering longer-term suppression.
Specificity Can have off-target effects, though potent and specific inhibitors are being developed.Highly specific to the target mRNA sequence, but off-target effects can occur.
Delivery Can be delivered directly to cells in culture or systemically in vivo.Requires transfection reagents for in vitro work or viral vectors for in vivo applications.
Therapeutic Potential High, as a potential drug for various cancers.[3]Primarily a research tool, with some therapeutic applications being explored (e.g., siRNA therapeutics).

Quantitative Efficacy Comparison

The following tables summarize the reported efficacy of YAP-TEAD inhibitors and genetic knockdown on key cellular processes. It is important to note that these data are compiled from various studies and experimental conditions may differ.

Table 1: Inhibition of Target Gene Expression
MethodTarget GeneCell LineConcentration/ Method% Reduction in mRNA ExpressionCitation
YAP-TEAD Inhibitor (Verteporfin) CTGF, CYR61BT-474.r2T1 µM~50-70%[4]
YAP-TEAD Inhibitor (CA3) CTGF, CYR61HuCCT11 µM~60-80%[5]
siRNA (YAP) CTGF, CYR61BT-474.r2TsiRNA~60-80%[4]
siRNA (TEAD1) CTGF, CYR61BT-474.r2TsiRNA~40-60%[4]
siRNA (YAP/TAZ) AREG, CTGFMDA-MB-231siRNA~50-70%
Table 2: Effect on Cell Viability and Proliferation
MethodCell LineConcentration/ Method% Reduction in Cell Viability/ProliferationCitation
YAP-TEAD Inhibitor (Verteporfin) MDA-MB-23110 µM~50%[2]
YAP-TEAD Inhibitor (CA3) HuCCT1IC50 ~1.5 µM50%[5]
siRNA (YAP) BT-474.r2TsiRNA~40%[4]
siRNA (TEAD1) BT-474.r2TsiRNA~30%[4]
siRNA (YAP/TAZ) Pancreatic Cancer CellssiRNA-lipoplexes~50%[6]
Table 3: Induction of Apoptosis
MethodCell LineConcentration/ MethodObservationCitation
YAP-TEAD Inhibitor (Verteporfin) Mouse models with HR tumorsIn vivo treatmentIncreased apoptosis[4]
YAP-TEAD Inhibitor (CA3) HuCCT1, RBE24h treatmentIncreased Caspase 3/7 activity[5]
siRNA (YAP) Jurkat cellsshRNAIncreased apoptosis
siRNA (YAP/TAZ) HCT116siRNASensitization to TRAIL-induced apoptosis

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated.

YAP_TEAD_Signaling_Pathway YAP-TEAD Signaling Pathway Hippo_Pathway Hippo Pathway (e.g., MST1/2, LATS1/2) YAP YAP Hippo_Pathway->YAP phosphorylates pYAP pYAP (Cytoplasmic) YAP->pYAP YAP_TEAD_Complex YAP-TEAD Complex (Nuclear) YAP->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Target Genes (e.g., CTGF, CYR61) YAP_TEAD_Complex->Target_Genes activates transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Figure 1: Simplified diagram of the core YAP-TEAD signaling pathway.

Experimental_Workflow Experimental Workflow for Efficacy Comparison cluster_Inhibitor This compound Treatment cluster_Knockdown Genetic Knockdown Start_Inhibitor Seed Cells Treat_Inhibitor Treat with this compound (e.g., 24-72h) Start_Inhibitor->Treat_Inhibitor Analysis Efficacy Analysis Treat_Inhibitor->Analysis Start_KD Seed Cells Transfect_siRNA Transfect with YAP/TEAD siRNA (e.g., 48-72h) Start_KD->Transfect_siRNA Transfect_siRNA->Analysis Gene_Expression Target Gene Expression (qRT-PCR) Analysis->Gene_Expression Cell_Viability Cell Viability/Proliferation (e.g., MTT, IncuCyte) Analysis->Cell_Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Analysis->Apoptosis

Figure 2: A generalized experimental workflow for comparing the efficacy of this compound and genetic knockdown.

Detailed Experimental Protocols

Protocol 1: this compound Treatment and Efficacy Analysis

1. Cell Culture and Seeding:

  • Culture the chosen cancer cell line (e.g., NCI-H226, SF268) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Seed cells in appropriate well plates (e.g., 96-well for viability, 6-well for RNA/protein extraction) at a density that allows for logarithmic growth during the treatment period.

2. This compound Treatment:

  • Prepare a stock solution of this compound (or a similar potent YAP-TEAD inhibitor) in a suitable solvent (e.g., DMSO).

  • The final concentration of this compound used in studies is typically in the nanomolar to low micromolar range. For example, this compound has a reported IC50 of 25 nM.[1]

  • Dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Replace the existing medium with the medium containing this compound or vehicle control (DMSO).

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

3. Efficacy Analysis:

  • Target Gene Expression (qRT-PCR):

    • After treatment, wash cells with PBS and lyse them to extract total RNA using a commercial kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR using primers specific for YAP-TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene for normalization.

  • Cell Viability/Proliferation Assay (e.g., MTT):

    • Following treatment, add MTT reagent to each well and incubate.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Apoptosis Assay (e.g., Caspase-Glo 3/7 Assay):

    • After treatment, add the Caspase-Glo 3/7 reagent to each well.

    • Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

    • Measure the resulting luminescence, which is proportional to caspase activity.

Protocol 2: Genetic Knockdown of YAP/TEAD and Efficacy Analysis

1. Cell Culture and Seeding:

  • Follow the same procedure as in Protocol 1. Seed cells to be 60-80% confluent at the time of transfection.[2]

2. siRNA Transfection:

  • Use validated siRNAs targeting YAP or TEAD and a non-targeting control siRNA.

  • In a sterile tube, dilute the siRNA in a serum-free medium.

  • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells in a fresh, antibiotic-free medium.

  • Incubate the cells for 48-72 hours to allow for knockdown of the target protein.[2]

3. Efficacy Analysis:

  • Knockdown Verification (Western Blot):

    • After 48-72 hours, lyse the cells and collect the protein lysate.

    • Determine protein concentration and perform SDS-PAGE followed by Western blotting using antibodies against YAP or TEAD and a loading control (e.g., GAPDH).

  • Target Gene Expression, Cell Viability, and Apoptosis:

    • Follow the same procedures as described in step 3 of Protocol 1 to assess the functional consequences of the genetic knockdown.

Conclusion

Both this compound and genetic knockdown are powerful tools for interrogating the function of the YAP-TEAD signaling axis. This compound offers a rapid, reversible, and therapeutically relevant approach to inhibiting YAP-TEAD activity. In contrast, genetic knockdown provides a highly specific and potent method for reducing target protein levels, serving as an invaluable research tool for target validation. The choice between these two methods will depend on the specific experimental goals, with chemical inhibition being more suited for preclinical studies and genetic knockdown for fundamental research and target validation. This guide provides a framework for researchers to design and interpret experiments aimed at targeting this critical oncogenic pathway.

References

A Comparative Guide to YAP-TEAD Inhibitors: Specificity of Yap-tead-IN-1 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors is a critical node in the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and tumorigenesis. Dysregulation of this pathway and subsequent hyperactivation of the YAP-TEAD complex are implicated in the development and progression of various cancers. This has spurred the development of inhibitors targeting the YAP-TEAD protein-protein interaction (PPI), among which Yap-tead-IN-1, a peptide-based inhibitor, has shown significant promise. This guide provides a comparative analysis of the specificity of this compound against two other widely studied YAP-TEAD inhibitors: the small molecule Verteporfin and the covalent inhibitor K-975.

Executive Summary

This guide aims to provide an objective comparison of the specificity of this compound with Verteporfin and K-975, supported by available experimental data. While direct head-to-head comparative studies are limited, this document synthesizes findings from various independent research efforts to offer a comprehensive overview for researchers in the field.

This compound is a 17-amino acid peptide that potently and competitively disrupts the YAP-TEAD interaction. Its specificity is primarily attributed to its design, which mimics the binding interface of YAP with TEAD.

Verteporfin , a clinically approved photosensitizer, was identified as a YAP-TEAD interaction inhibitor. However, its mechanism is not direct, and it exhibits significant off-target effects, including light-independent cytotoxicity.

K-975 is a potent and selective small molecule that covalently binds to a cysteine residue within the palmitate-binding pocket of TEADs, thereby allosterically inhibiting the YAP-TEAD interaction.

Comparative Specificity Analysis

The following table summarizes the key specificity parameters for this compound, Verteporfin, and K-975 based on available data. It is important to note that the lack of direct comparative screening in the same experimental settings necessitates careful interpretation of these values.

InhibitorTypeTargetPotency (IC50/Kd)Known Off-Targets
This compound PeptideYAP-TEAD PPIIC50: ~25 nM; Kd: ~15 nM for TEAD1Limited data available on broad off-target screening.
Verteporfin Small MoleculeIndirectly inhibits YAP-TEAD interactionMicromolar range for YAP-TEAD inhibitionPhotosensitizer, induces reactive oxygen species (ROS); YAP-independent cytotoxicity; affects autophagy and other cellular processes.
K-975 Small Molecule (Covalent)TEAD palmitate pocketGI50: ~20 nM (NCI-H226 cells)Renal toxicity observed in in vivo studies. Limited data on broader kinome or off-target panel screening.

Signaling Pathway and Inhibitor Mechanisms

The Hippo pathway is a complex signaling cascade that ultimately regulates the nuclear localization and activity of YAP. In its active state, the Hippo pathway phosphorylates YAP, leading to its cytoplasmic retention and degradation. When the pathway is inactive, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes involved in cell proliferation and survival.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_inhibitors Inhibitor Action Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates pYAP p-YAP (Inactive) YAP->pYAP Nucleus Nucleus YAP->Nucleus Cytoplasm Cytoplasm pYAP->Cytoplasm Sequestration & Degradation TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates Yap_tead_IN_1 This compound Yap_tead_IN_1->TEAD Competes with YAP for binding Verteporfin Verteporfin Verteporfin->YAP Indirectly inhibits K975 K-975 K975->TEAD Covalently binds to palmitate pocket

Caption: The Hippo Signaling Pathway and points of intervention by this compound, Verteporfin, and K-975.

Experimental Protocols for Specificity Assessment

Accurate determination of inhibitor specificity is paramount for preclinical and clinical development. The following are key experimental protocols used to characterize the specificity of YAP-TEAD inhibitors.

Co-Immunoprecipitation (Co-IP)

Objective: To qualitatively or semi-quantitatively assess the disruption of the YAP-TEAD protein-protein interaction in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T or a cancer cell line with high YAP-TEAD activity) and treat with the inhibitor (this compound, Verteporfin, K-975) or vehicle control for a specified time and concentration.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for either YAP or TEAD (the "bait" protein) overnight at 4°C. The antibody is typically pre-coupled to protein A/G beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (TEAD if YAP was the bait, or vice-versa) and the bait protein as a control. A decrease in the amount of co-precipitated prey protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

CoIP_Workflow start Cell Lysate (with Inhibitor) ip Immunoprecipitate with anti-YAP Ab start->ip wash Wash to remove non-specific binding ip->wash elute Elute bound proteins wash->elute wb Western Blot for TEAD elute->wb result Reduced TEAD signal indicates PPI disruption wb->result

Caption: Workflow for Co-Immunoprecipitation to assess YAP-TEAD interaction.

Luciferase Reporter Assay

Objective: To quantitatively measure the transcriptional activity of the YAP-TEAD complex in cells.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TEAD-responsive luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a luciferase gene) and a constitutively active Renilla luciferase plasmid (for normalization).

  • Inhibitor Treatment: After transfection, treat the cells with a serial dilution of the inhibitor or vehicle control.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of YAP-TEAD transcriptional activity.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of a small molecule inhibitor (like K-975) with its protein target (TEAD) in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation. Ligand-bound proteins are generally more thermally stable.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein (TEAD) remaining at each temperature by Western blotting or other quantitative methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding and stabilization of the target protein.

Off-Target Profiling

A comprehensive understanding of an inhibitor's off-target effects is crucial for its development as a therapeutic agent.

  • Verteporfin: As a photosensitizer, Verteporfin's primary off-target effect is the generation of ROS upon light exposure. However, it also demonstrates light-independent cytotoxicity through mechanisms that are not fully understood but are known to be independent of YAP inhibition in some cancer cell lines.

  • K-975: In vivo studies with K-975 have revealed potential for renal toxicity.[1] This highlights the need for careful dose monitoring and further investigation into its off-target profile. Broader screening, such as kinome-wide panels, would be beneficial to identify other potential off-target interactions.

Conclusion

This compound stands out as a potent and specific peptide-based inhibitor of the YAP-TEAD interaction. Its design principle suggests a high degree of on-target activity. In comparison, Verteporfin, while a useful tool for studying the Hippo pathway, suffers from significant off-target effects and a less direct mechanism of action, making it less ideal for therapeutic development as a specific YAP-TEAD inhibitor. K-975 represents a promising class of covalent small molecule inhibitors with high potency and selectivity for TEADs; however, potential for in vivo toxicity requires further investigation and optimization.

For researchers focusing on the direct and specific inhibition of the YAP-TEAD protein-protein interaction, this compound offers a valuable tool. However, a thorough evaluation of its off-target profile through comprehensive screening is warranted to fully establish its specificity compared to small molecule alternatives. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative analyses.

References

A Head-to-Head Comparison of YAP-TEAD Inhibitors: Yap-tead-IN-1 and Verteporfin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent inhibitors of the YAP-TEAD protein-protein interaction: the peptide-based inhibitor Yap-tead-IN-1 and the small molecule drug Verteporfin. This document aims to be an objective resource, presenting available experimental data to aid researchers in selecting the appropriate tool for their studies of the Hippo signaling pathway and its role in development and disease.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. In their active state, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis.[1][2] The interaction between YAP and TEAD is therefore a key node for therapeutic intervention.

This guide focuses on two distinct chemical modalities targeting the YAP-TEAD interaction:

  • This compound: A potent and competitive 17-mer peptide inhibitor designed to directly disrupt the YAP-TEAD protein-protein interaction.[1][3][4]

  • Verteporfin: A clinically approved photosensitizer that has been repurposed as a YAP inhibitor, disrupting the YAP-TEAD interaction through a mechanism that is not fully elucidated but appears to involve promoting YAP degradation.[1][2][3][5]

Mechanism of Action

This compound is a competitive inhibitor that directly binds to TEAD transcription factors, occluding the binding site for YAP.[1][3] As a peptide, its mechanism is highly specific to the protein-protein interface it was designed to mimic.

Verteporfin , on the other hand, is understood to inhibit the YAP-TEAD interaction indirectly. Evidence suggests that Verteporfin promotes the degradation of YAP and may induce its sequestration in the cytoplasm, thereby preventing its nuclear translocation and interaction with TEAD.[3] It is important to note that Verteporfin is also a known photosensitizer and has other reported biological activities, including the inhibition of autophagy, which should be considered in experimental design.[1][2]

Performance Data

Table 1: In Vitro Potency and Binding Affinity
ParameterThis compoundVerteporfinReference
IC50 (YAP-TEAD Interaction) 25 nMNot directly reported in a biochemical assay[1][3][4]
Kd (TEAD1) 15 nMNot reported[1][3]
Cellular IC50 (TEAD Reporter Assay) Not widely reportedVaries by cell line (micromolar range)[5]
Cellular IC50 (Cell Viability) Varies by cell line4.67 µM - 17.92 µM (various cancer cell lines)[5]

Note: IC50 values for Verteporfin in cellular assays can be influenced by factors such as cell type, incubation time, and the specific endpoint measured. The lack of a direct biochemical IC50 for Verteporfin's disruption of the YAP-TEAD interaction highlights its indirect mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize and compare YAP-TEAD inhibitors.

TEAD-Luciferase Reporter Assay

This assay measures the transcriptional activity of TEADs. Inhibition of the YAP-TEAD interaction leads to a decrease in the luciferase reporter signal.

1. Cell Culture and Transfection:

  • Plate HEK293T cells (or other suitable cell lines) in a 96-well plate at a density of 2 x 104 cells per well.
  • Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
  • Incubate for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and Verteporfin in the appropriate cell culture medium.
  • Replace the medium on the transfected cells with the medium containing the inhibitors. Include a vehicle control (e.g., DMSO for Verteporfin, sterile water or buffer for this compound).
  • Incubate for an additional 24-48 hours.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.
  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Calculate the percentage of inhibition relative to the vehicle control.
  • Determine the IC50 values by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP)

This technique is used to verify the disruption of the physical interaction between YAP and TEAD in a cellular context.

1. Cell Lysis:

  • Culture cells (e.g., NCI-H226, which have high endogenous YAP-TEAD activity) to 80-90% confluency.
  • Treat cells with the desired concentrations of this compound, Verteporfin, or vehicle control for a specified time (e.g., 4-24 hours).
  • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge to pellet cell debris and collect the supernatant.

2. Immunoprecipitation:

  • Pre-clear the lysates by incubating with protein A/G agarose/magnetic beads.
  • Incubate the pre-cleared lysates with an antibody against either YAP or TEAD overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
  • Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.

3. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.
  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blotting:

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein.
  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A decrease in the co-precipitated protein in the inhibitor-treated samples compared to the control indicates disruption of the interaction.

Visualizations

Hippo Signaling Pathway

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ_p Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation Verteporfin Verteporfin Verteporfin->YAP_TAZ promotes degradation YAP_TAZ_n->YAP_TAZ translocation TEAD TEAD YAP_TAZ_n->TEAD p1 YAP_TAZ_n->p1 TEAD->p1 Target_Genes Target Gene Expression (e.g., CTGF, CYR61) Yap_tead_IN_1 This compound Yap_tead_IN_1->p1 blocks interaction p1->Target_Genes Transcription

Caption: The Hippo signaling pathway and points of intervention for this compound and Verteporfin.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Treat cells with inhibitor (this compound or Verteporfin) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (Incubate with anti-YAP or anti-TEAD antibody) preclear->ip capture Capture Complexes (Add Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific proteins) capture->wash elute Elute Proteins (Boil in sample buffer) wash->elute analysis Western Blot Analysis (Probe for YAP and TEAD) elute->analysis end Result: Decreased co-precipitated protein indicates interaction disruption analysis->end

Caption: A generalized workflow for assessing YAP-TEAD interaction disruption via Co-IP.

Selectivity and Off-Target Effects

This compound , as a peptide inhibitor derived from the YAP sequence, is expected to have high selectivity for TEAD transcription factors. However, comprehensive profiling against a broad range of protein-protein interactions is not extensively reported. Its peptide nature may also raise concerns about cell permeability and in vivo stability, which are common challenges for peptide-based therapeutics.

Verteporfin is known to have multiple biological activities beyond its effect on YAP. Its primary clinical use is as a photosensitizer in photodynamic therapy, a property that must be controlled for in vitro by conducting experiments in the dark.[5] Additionally, Verteporfin has been shown to inhibit autophagy and may have other off-target effects that could confound experimental results.[1][2] Its broader activity profile necessitates careful consideration and appropriate controls to specifically attribute observed effects to the inhibition of the YAP-TEAD pathway.

Summary and Conclusion

Both this compound and Verteporfin serve as valuable tools for studying the Hippo-YAP-TEAD signaling axis. The choice between them will depend on the specific experimental context.

  • This compound offers high potency and a direct, competitive mechanism of action, making it a precise tool for dissecting the immediate consequences of YAP-TEAD disruption. Its primary limitations are those inherent to peptides, including potential challenges with cell permeability and in vivo delivery.

  • Verteporfin is a readily available small molecule that has demonstrated efficacy in cellular and in vivo models. However, its indirect mechanism and known off-target effects require careful experimental design and interpretation of results.

For researchers aiming for high specificity in biochemical or cell-based assays where delivery can be controlled, This compound may be the preferred choice. For in vivo studies or high-throughput screens where a small molecule is more practical, Verteporfin can be a useful tool, provided that its pleiotropic effects are acknowledged and controlled for.

Future head-to-head studies employing standardized assays will be invaluable for a more definitive comparison of these and other emerging YAP-TEAD inhibitors.

References

Comparative Analysis of Yap-tead-IN-1 and Other YAP-TEAD Pathway Inhibitors on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Yap-tead-IN-1 and other prominent inhibitors of the YAP-TEAD signaling pathway, with a focus on their on- and off-target gene expression. While comprehensive cellular gene expression data for this compound is not extensively available in the public domain, this guide summarizes its known biochemical activity and presents a comparison with other well-characterized YAP-TEAD inhibitors for which experimental data has been published.

Introduction to YAP-TEAD Inhibition

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ are the primary downstream effectors of this pathway. In their active state, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4), driving the expression of genes involved in cell proliferation, survival, and migration.[1] Inhibiting the interaction between YAP/TAZ and TEAD is therefore a promising therapeutic strategy for cancers with a hyperactive Hippo pathway.

This compound is a potent, synthetically designed cyclic peptide that competitively inhibits the YAP-TEAD protein-protein interaction.[2][3] This guide will compare its biochemical profile with the cellular activities of other inhibitors targeting this crucial oncogenic axis.

Comparison of YAP-TEAD Inhibitors

Due to the limited availability of on- and off-target gene expression data for this compound from cellular-based assays like RNA-seq or ChIP-seq in publicly accessible literature, this section provides its biochemical data alongside a comparison of cellular effects of other representative YAP-TEAD inhibitors.

Table 1: Biochemical and Cellular Activity of YAP-TEAD Inhibitors

InhibitorMechanism of ActionOn-Target PotencyKey On-Target Genes DownregulatedKnown or Potential Off-Target Effects/PathwaysReference
This compound Cyclic peptide disrupting YAP-TEAD interactionIC50: 25 nM (in vitro) Kd: 15 nM for TEAD1Data not available from cellular assaysData not available[2][3]
Verteporfin Small molecule disrupting YAP-TEAD interactionIC50: ~300 nM (cellular reporter assay)CTGF, CYR61, ANKRD1, AXLPhotosensitizer, potential for light-dependent cytotoxicity; may have YAP-independent cytotoxic effects.[4][4][5]
VT3989 Small molecule inhibitor of TEAD autopalmitoylationPotent inhibition of TEAD-dependent transcriptionCTGF, CYR61Albuminuria and peripheral edema observed in clinical trials, suggesting potential renal off-target effects.[6][6]
IK-930 Small molecule inhibitor of TEAD autopalmitoylationPotent and selective pan-TEAD inhibitorData on specific gene downregulation not detailed in snippetsPreclinical data suggests a favorable safety profile.

Signaling Pathways and Experimental Workflows

To understand the context of YAP-TEAD inhibition and the methods used to assess on- and off-target effects, the following diagrams illustrate the core signaling pathway and a general experimental workflow.

YAP_TEAD_Signaling_Pathway cluster_upstream Upstream Signals cluster_hippo_core Hippo Core Kinases cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress LATS1_2 LATS1/2 Mechanical Stress->LATS1_2 GPCR Signaling GPCR Signaling GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Cytoplasmic Sequestration Cytoplasmic Sequestration YAP_TAZ_p->Cytoplasmic Sequestration YAP_TAZ->YAP_TAZ_p dephosphorylated YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation Degradation Degradation Cytoplasmic Sequestration->Degradation YAP_TAZ_n->YAP_TAZ YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ_n->YAP_TEAD_Complex TEAD TEAD1-4 TEAD->YAP_TEAD_Complex Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_Complex->Target_Genes activates Proliferation Cell Proliferation, Survival, Migration Target_Genes->Proliferation Yap_tead_IN_1 This compound Verteporfin Yap_tead_IN_1->YAP_TEAD_Complex disrupts TEAD_Palmitoylation_Inhibitors VT3989, IK-930 TEAD_Palmitoylation_Inhibitors->TEAD inhibits palmitoylation Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Gene Expression & Chromatin Analysis cluster_data_processing Data Analysis Cell_Culture Cancer Cell Line (e.g., NCI-H226, MDA-MB-231) Treatment Treat with YAP-TEAD Inhibitor (e.g., this compound) Cell_Culture->Treatment Control Control (e.g., DMSO) Cell_Culture->Control RNA_Isolation RNA Isolation Treatment->RNA_Isolation ChIP Chromatin Immunoprecipitation (YAP or TEAD antibody) Treatment->ChIP Control->RNA_Isolation Control->ChIP RNA_Seq RNA-Sequencing RNA_Isolation->RNA_Seq DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis ChIP_Seq ChIP-Sequencing ChIP->ChIP_Seq Peak_Calling Peak Calling & Motif Analysis ChIP_Seq->Peak_Calling Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis Target_Identification On- and Off-Target Gene Identification DEG_Analysis->Target_Identification Peak_Calling->Target_Identification

References

A Comparative Guide to the Pharmacokinetics of YAP-TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway and its downstream effectors, YAP and TAZ, are critical regulators of cell proliferation and survival. Their interaction with the TEAD family of transcription factors is a key driver in various cancers, making the development of YAP-TEAD inhibitors a promising therapeutic strategy. Understanding the pharmacokinetic profiles of these inhibitors is paramount for their clinical translation and efficacy. This guide provides a comparative overview of the available pharmacokinetic data for prominent YAP-TEAD inhibitors, detailed experimental methodologies, and visual representations of the signaling pathway and experimental workflows.

Quantitative Pharmacokinetic Data Comparison

The following table summarizes the available pharmacokinetic parameters for different YAP-TEAD inhibitors. It is important to note that data for newer compounds are still emerging from ongoing clinical trials.

InhibitorCompound TypeDevelopment StageKey Pharmacokinetic ParametersSource Species
Verteporfin Small MoleculeClinically Approved (for other indications)Half-life (t½): ~5-6 hoursCmax: Proportional to doseElimination: Primarily biliaryHuman
VT-3989 Small MoleculePhase 1/2 Clinical TrialHalf-life (t½): ~12-15 daysPharmacokinetics: Dose-proportionalSteady State: Reached within 2 weeksHuman
IK-930 Small MoleculePhase 1 Clinical TrialPreclinical data suggests a favorable PK profile. Clinical PK parameters (Cmax, AUC, t½) are under evaluation.Preclinical (mouse), Human (data emerging)
IAG933 Small MoleculePreclinicalPharmacokinetics: LinearPreclinical

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of pharmacokinetic data. Below is a representative protocol for an in vivo pharmacokinetic study of a YAP-TEAD inhibitor, based on published methods for Verteporfin.

Representative In Vivo Pharmacokinetic Study Protocol (Based on Verteporfin studies in mice)

1. Animal Model:

  • Species: Male BALB/c mice (or other appropriate strain), 6-8 weeks old.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

2. Drug Formulation and Administration:

  • Formulation: The YAP-TEAD inhibitor is formulated in an appropriate vehicle (e.g., a mixture of PEG-400, 1,2-Propanediol, and saline). The formulation should be sterile and pyrogen-free.

  • Dose: A non-toxic but analytically quantifiable dose is selected based on prior dose-range finding studies. For example, 2, 4, and 6 mg/kg for a preliminary study.

  • Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) gavage, depending on the intended clinical route.

3. Sample Collection:

  • Time Points: Blood samples (approximately 50-100 µL) are collected at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Method: Blood is collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Blood samples are centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Tissue Distribution (Optional): At the final time point, animals are euthanized, and tissues of interest (e.g., tumor, liver, kidney) are collected, weighed, and stored at -80°C.

4. Bioanalytical Method:

  • Technique: The concentration of the inhibitor in plasma and tissue homogenates is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Plasma or tissue homogenate samples are prepared by protein precipitation or liquid-liquid extraction to remove interfering substances.

  • Calibration Curve: A calibration curve is generated using a series of standard solutions of the inhibitor of known concentrations.

  • Quality Control: Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure the accuracy and precision of the method.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Parameters: Key parameters calculated include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

Visualizing the Hippo-YAP/TEAD Pathway and Experimental Workflow

Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the Hippo-YAP/TEAD signaling pathway and a typical experimental workflow for pharmacokinetic analysis.

Hippo_YAP_TEAD_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ_n->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_Complex->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Upstream Signals Upstream Signals Inhibitor YAP-TEAD Inhibitor Inhibitor->YAP_TEAD_Complex disrupts

Caption: The Hippo-YAP/TEAD signaling pathway and the point of intervention for YAP-TEAD inhibitors.

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Select Animal Model (e.g., BALB/c mice) Dosing Administer Inhibitor (i.p. or p.o.) Animal_Model->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma_Prep Prepare Plasma from Blood Samples Sampling->Plasma_Prep Extraction Extract Inhibitor from Plasma Plasma_Prep->Extraction LC_MS_MS Quantify Inhibitor Concentration (LC-MS/MS) Extraction->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) LC_MS_MS->PK_Modeling Parameter_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calc Report Generate Report Parameter_Calc->Report

Caption: A generalized experimental workflow for a preclinical pharmacokinetic study of a YAP-TEAD inhibitor.

Safety Operating Guide

Essential Safety and Disposal Procedures for Yap-tead-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Key Disposal Considerations

A systematic approach to waste management for Yap-tead-IN-1 involves careful identification, segregation, and containment. The following table summarizes the critical considerations for its disposal.

ConsiderationGuideline
Waste Identification All waste containers must be clearly labeled with "this compound" and any known hazard information. If a Safety Data Sheet (SDS) is available, consult it for specific hazard classifications.
Segregation Isolate this compound waste from other chemical streams to prevent unintended reactions. It should be segregated from non-hazardous trash and other specific waste categories like radioactive or biological waste.[1][2][3]
Containerization Utilize designated, leak-proof, and chemically compatible containers for both solid and liquid waste containing this compound. Containers should be kept securely sealed when not in use.[2][4]
Solid Waste Unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a designated container for solid hazardous chemical waste.
Liquid Waste Solutions containing this compound must be collected in a labeled container for hazardous liquid waste. Under no circumstances should this waste be poured down the drain.
Contaminated Labware Glassware and other equipment contaminated with this compound should be decontaminated according to standard laboratory procedures or disposed of as hazardous waste. For acutely hazardous materials, triple rinsing with a suitable solvent is recommended, with the rinsate collected as hazardous waste.[5]
Institutional Protocols Always prioritize and follow the specific chemical waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from the point of generation to collection.

1. Pre-Disposal Planning:

  • Before beginning any experiment, identify the appropriate waste streams for solid and liquid forms of this compound.

  • Ensure that correctly labeled waste containers are readily accessible in the work area.

2. At-Source Segregation:

  • As waste is generated, immediately dispose of it in the corresponding designated container.

  • Solid waste, including contaminated personal protective equipment (PPE), should be placed in the solid chemical waste container.

  • All solutions containing this compound should be carefully transferred to the liquid chemical waste container.

3. Container Management:

  • Do not overfill waste containers. It is advisable to fill them to a maximum of 80% capacity to prevent spills.

  • Keep waste containers securely sealed at all times, except when adding waste.

4. Storage of Waste:

  • Store sealed and labeled waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Follow institutional guidelines for the temporary storage of hazardous waste pending collection.

5. Scheduling Waste Collection:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste containers.

  • Provide them with an accurate description of the waste as required.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_generation Waste Generation cluster_disposal Disposal Pathway cluster_final Final Steps start This compound Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? start->is_liquid is_contaminated Contaminated Material? start->is_contaminated solid_waste Collect in Labeled Solid Chemical Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Chemical Waste Container is_liquid->liquid_waste Yes contaminated_waste Dispose of as Solid Chemical Waste is_contaminated->contaminated_waste Yes store_waste Store Sealed Container in Designated Safe Area solid_waste->store_waste liquid_waste->store_waste contaminated_waste->store_waste contact_ehs Contact EHS for Waste Collection store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

References

Personal protective equipment for handling Yap-tead-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential safety and logistical information for handling the potent peptide inhibitor, Yap-tead-IN-1. As a novel research chemical, comprehensive toxicity data may not be available. Therefore, it is crucial to handle this compound with the utmost care, treating it as a potentially hazardous substance. The following procedures are based on general best practices for handling potent bioactive compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure that the appropriate personal protective equipment is used. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Stock Solutions Safety glasses with side shields or chemical splash gogglesTwo pairs of nitrile glovesLaboratory coatN95 respirator or higher, especially if handling powder outside a certified chemical fume hood
Cell Culture and In Vitro Assays Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a biological safety cabinet
In Vivo Studies Safety glasses with side shieldsNitrile glovesLaboratory coatN95 respirator if aerosolization is possible
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLaboratory coat (consider a disposable gown)N95 respirator or higher
Waste Disposal Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Log: Record the date of receipt and the assigned storage location in your chemical inventory.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the supplier's instructions for specific storage temperatures (e.g., -20°C or -80°C).

Preparation of Solutions
  • Designated Area: All weighing and solution preparation should be conducted in a designated area, preferably within a certified chemical fume hood or a powder containment hood.

  • Weighing:

    • Tare a clean, appropriate container.

    • Carefully transfer the required amount of this compound powder using a clean spatula.

    • Avoid generating dust. If dust is generated, use a gentle sweeping motion with a damp paper towel to clean the area, followed by a proper decontamination procedure.

  • Dissolving:

    • Add the appropriate solvent (e.g., DMSO, water) to the container with the weighed compound.

    • Cap the container tightly and mix by vortexing or gentle agitation until the compound is fully dissolved.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Experimental Use
  • Containment: When using this compound in experiments, ensure proper containment to prevent spills and aerosol formation. For cell culture work, perform all manipulations within a biological safety cabinet.

  • Avoid Contamination: Use dedicated pipette tips and other disposable labware to avoid cross-contamination.

Spill Cleanup
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a liquid spill, use absorbent pads to contain the spill. For a powder spill, gently cover with a damp paper towel to avoid generating dust.

  • Clean: Wearing appropriate PPE, clean the spill area with a suitable decontaminating solution.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including pipette tips, tubes, gloves, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Inactivation (if applicable): Depending on institutional guidelines, chemical inactivation of the waste may be required. Consult your institution's Environmental Health and Safety (EHS) department for approved procedures.

  • Final Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a research laboratory.

G This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receipt Receive & Inspect Storage Log & Store Appropriately Receipt->Storage Weighing Weigh Compound in Fume Hood Storage->Weighing Dissolving Prepare Stock Solution Weighing->Dissolving InVitro In Vitro Assays Dissolving->InVitro InVivo In Vivo Studies Dissolving->InVivo WasteCollection Collect Contaminated Waste InVitro->WasteCollection InVivo->WasteCollection SpillCleanup Spill Cleanup Procedures SpillCleanup->WasteCollection Disposal Dispose via EHS WasteCollection->Disposal

Caption: Workflow for handling this compound.

Signaling Pathway Context

This compound is an inhibitor of the YAP-TEAD protein-protein interaction, a key component of the Hippo signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

Hippo_Pathway Simplified Hippo Signaling Pathway Upstream_Signals Upstream Signals (e.g., Cell Density, Mechanical Cues) MST1_2 MST1/2 Upstream_Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates TEAD TEAD YAP->TEAD forms complex Phospho_YAP Phosphorylated YAP (Cytoplasmic Sequestration & Degradation) YAP->Phospho_YAP Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Yap_tead_IN_1 This compound Yap_tead_IN_1->YAP inhibits interaction Yap_tead_IN_1->TEAD

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.